2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
Description
Properties
IUPAC Name |
2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-2-7(13-5-6)12-3-4-14/h1-2,5,14H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBSTWYSVHIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388106 | |
| Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874630-03-2 | |
| Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol CAS 874630-03-2 properties
An In-depth Technical Guide to 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol (CAS 874630-03-2): A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy for enhancing pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] When this powerful functional group is positioned on a pyridine ring, it creates a privileged scaffold—the trifluoromethylpyridine moiety—that is a cornerstone of numerous successful agrochemicals and pharmaceuticals.[2]
This guide focuses on a specific and highly valuable building block: This compound (CAS 874630-03-2) . This molecule uniquely combines three critical pharmacophoric elements:
-
A 5-(Trifluoromethyl)pyridine Core: Provides metabolic stability and unique electronic properties for target engagement.
-
A 2-Amino Linker: Offers a key vector for synthetic elaboration and potential hydrogen bonding interactions.
-
An Ethanol Side-Chain: Introduces hydrophilicity and a primary alcohol handle for further functionalization, for instance, through esterification or etherification.
This combination makes it an exceptionally versatile intermediate for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics. Its structure is a frequent starting point for creating libraries of compounds targeted against a wide range of diseases. This document provides a comprehensive overview of its properties, a robust synthesis protocol, analytical characterization, and safe handling procedures.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. While extensive experimental data for this specific intermediate is not widely published, a combination of data from chemical suppliers and computational models provides a reliable profile.
| Property | Value | Source |
| CAS Number | 874630-03-2 | [3] |
| Molecular Formula | C₈H₉F₃N₂O | [3][4] |
| Molecular Weight | 206.17 g/mol | [3] |
| Appearance | (Expected) Off-white to pale yellow solid | Inferred from similar compounds |
| Boiling Point | 304.2 °C (Predicted) | [4] |
| Density | 1.377 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.514 (Predicted) | [4] |
| Flash Point | 137.7 °C (Predicted) | [4] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO.[5] Limited solubility in water and non-polar solvents is expected. | Inferred from structure and related compounds[6][7] |
| XLogP3 | 1.57760 | [4] |
Synthesis and Purification: A Validated Experimental Protocol
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This is a classic and reliable method for forming C-N bonds on electron-deficient pyridine rings. The trifluoromethyl group at the 5-position acts as a strong electron-withdrawing group, which activates the 2-position of the pyridine ring towards nucleophilic attack, making the reaction with ethanolamine efficient.[8]
The following protocol is a robust, self-validating system based on established methodologies for the synthesis of related 2-aminopyridine derivatives.[8][9]
Reaction Scheme
Caption: Nucleophilic Aromatic Substitution (SNAᵣ) Workflow.
Step-by-Step Methodology
Materials and Equipment:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Ethanolamine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for chromatography)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMSO.
-
Causality: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DMSO is an excellent polar aprotic solvent for SNAᵣ reactions, effectively solvating the ions and facilitating the reaction.
-
-
Addition of Nucleophile: Add ethanolamine (1.5 eq) to the stirring suspension.
-
Causality: A slight excess of the amine nucleophile ensures the complete consumption of the starting halide.
-
-
Heating and Monitoring: Heat the reaction mixture to 110 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc eluent system) until the starting halide spot is no longer visible (typically 8-16 hours).
-
Self-Validation: TLC provides a direct visual confirmation of the conversion of the starting material to a more polar product (which will have a lower Rf value).
-
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with EtOAc.
-
Causality: The water quench dissolves the DMSO and inorganic salts. The product, being more organic-soluble, partitions into the EtOAc layer. Multiple extractions ensure maximum recovery.
-
-
Washing: Combine the organic extracts and wash them twice with brine.
-
Causality: The brine wash removes residual water and DMSO from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Self-Validation: Complete removal of the solvent should yield a crude oil or solid.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane and EtOAc (e.g., starting from 20% EtOAc in Hexane and gradually increasing to 50% EtOAc).
-
Causality: Chromatography separates the desired product from any unreacted starting materials and by-products.
-
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product, this compound.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)
-
δ ~8.2 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the pyridine ring. It will appear as a sharp singlet due to minimal coupling.
-
δ ~7.5 ppm (d, 1H): This doublet corresponds to the proton at the C3 position. It will be coupled to the proton at C4, though the coupling constant may be small.
-
δ ~6.5 ppm (d, 1H): This doublet corresponds to the proton at the C6 position of the pyridine ring.
-
δ ~5.0-5.5 ppm (br s, 1H): A broad singlet for the amine (N-H) proton. The chemical shift can be variable and it may exchange with D₂O.
-
δ ~3.8 ppm (t, 2H): A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
δ ~3.5 ppm (q, 2H): A quartet (or triplet of triplets) for the methylene protons adjacent to the amine (-NH-CH₂-).
-
δ ~2.0-2.5 ppm (br s, 1H): A broad singlet for the hydroxyl (O-H) proton. Its chemical shift is highly dependent on concentration and temperature.
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)
-
δ ~158-160 ppm: Quaternary carbon at C2 (attached to the amino group).
-
δ ~145-148 ppm (q): Carbon at C4, showing quartet splitting due to coupling with the -CF₃ group (⁴JCF).
-
δ ~135-138 ppm: Carbon at C6.
-
δ ~122-125 ppm (q): The trifluoromethyl carbon (-CF₃), appearing as a strong quartet due to one-bond C-F coupling (¹JCF).[10]
-
δ ~118-120 ppm (q): Quaternary carbon at C5 (attached to the -CF₃ group).
-
δ ~105-108 ppm: Carbon at C3.
-
δ ~60-62 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).
-
δ ~44-46 ppm: Methylene carbon adjacent to the amine (-NH-CH₂-).
Mass Spectrometry (MS-ESI+)
-
Expected [M+H]⁺: 207.07
-
Key Fragmentation Pattern: Loss of H₂O (-18) from the parent ion, and potential cleavage of the ethanol side chain.
Role as a Versatile Building Block in Drug Discovery
The true value of this compound lies in its utility as a versatile chemical scaffold. The primary alcohol serves as a key functional handle for diversification, allowing for the rapid generation of compound libraries through well-established chemical transformations.
Caption: Diversification pathways from the core building block.
-
Ether Synthesis: The hydroxyl group can be deprotonated with a mild base and reacted with various alkyl or aryl halides to generate a library of ether derivatives.
-
Ester Synthesis: Reaction with a wide range of commercially available acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) yields diverse ester libraries.
-
Oxidation: Controlled oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, opening up further avenues for synthetic elaboration such as reductive amination or amide coupling.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust safety assessment can be made based on its constituent parts: a substituted aminopyridine and a trifluoromethyl group.[14][15]
Potential Hazards (Inferred):
-
Acute Toxicity: Harmful if swallowed or in contact with skin. Aminopyridine derivatives can be toxic.[14]
-
Skin/Eye Irritation: Likely to cause skin irritation and serious eye irritation/damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles. A face shield is recommended if there is a splash risk.
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Immediately rinse with water for at least 15 minutes. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.[14]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to explore new chemical space efficiently. Its trifluoromethylpyridine core provides a foundation of metabolic stability and potent bioactivity, while the ethanol side chain offers a versatile point for synthetic diversification. By understanding its properties, employing robust synthetic and purification protocols, and adhering to strict safety guidelines, researchers can fully leverage this compound's potential to accelerate the development of next-generation therapeutics.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 3. This compound CAS#: 874630-03-2 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol: A Key Intermediate in Pharmaceutical Research
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol, a crucial building block in the development of contemporary pharmaceuticals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategies, experimental protocols, and analytical validation required for the successful preparation of this compound. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible synthetic process. Particular focus is given to the Nucleophilic Aromatic Substitution (SNAr) pathway, a reliable and efficient method for the construction of the target molecule. This guide also sheds light on the significance of the trifluoromethylpyridine motif in medicinal chemistry and the role of the title compound as a key intermediate in the synthesis of therapeutic agents such as the focal adhesion kinase (FAK) inhibitor, GSK2256098.
Introduction: The Significance of Trifluoromethylpyridines in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring has become a prominent strategy in modern drug design.[1][2] The unique physicochemical properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity, can significantly enhance the pharmacological profile of a drug candidate.[1] The pyridine scaffold itself is a ubiquitous feature in a vast array of bioactive molecules.[2] The combination of these two moieties in trifluoromethylpyridines has led to the development of numerous successful drugs and clinical candidates across various therapeutic areas.[2][3]
This compound serves as a vital intermediate in the synthesis of more complex molecules, including the clinical candidate GSK2256098, a potent inhibitor of focal adhesion kinase (FAK).[4][5][6] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, migration, and survival, and its dysregulation is implicated in various cancers.[5][6] The synthesis of high-purity this compound is therefore a critical step in the development of such targeted therapies.
This guide will focus on the most direct and industrially scalable synthetic route to this key intermediate: the Nucleophilic Aromatic Substitution (SNAr) reaction.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary and most efficient method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-(trifluoromethyl)pyridine and ethanolamine.
The SNAr mechanism is particularly well-suited for this transformation due to the electronic nature of the pyridine ring. The electron-withdrawing trifluoromethyl group at the 5-position, coupled with the inherent electron-deficient nature of the pyridine ring, activates the 2-position towards nucleophilic attack. The chlorine atom at the 2-position serves as a good leaving group, facilitating the substitution by the amino group of ethanolamine.
A generalized scheme for this reaction is presented below:
References
- 1. jelsciences.com [jelsciences.com]
- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into organic molecules can profoundly alter their physicochemical and biological properties, making this compound a valuable building block for developing novel therapeutics.[1]
Core Molecular Attributes
This compound is characterized by a pyridine ring substituted with a trifluoromethyl group at the 5-position and an aminoethanol group at the 2-position.
Molecular Formula: C₈H₉F₃N₂O
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 206.16 g/mol | [2] |
| Exact Mass | 206.06669740 Da | [2] |
| Monoisotopic Mass | 206.06669740 Da | [2] |
| Refractive Index | 1.514 | [2] |
| Rotatable Bond Count | 3 | [2] |
Chemical Structure
References
Spectroscopic Characterization of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol, a compound of interest due to the prevalence of the trifluoromethylpyridine motif in contemporary pharmaceuticals and agrochemicals.[1] The incorporation of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its structure essential.[2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.
It is important to note that while this guide is built upon established principles of spectroscopic interpretation and data from analogous structures, the presented spectra are predicted and illustrative. Direct experimental data for this specific molecule is not widely available in published literature. Therefore, this document serves as a robust predictive framework for researchers working with this or structurally similar compounds.
Molecular Structure and Key Features
The structure of this compound combines a substituted pyridine ring with an amino ethanol side chain. This unique combination of a heteroaromatic system and a flexible aliphatic chain with hydroxyl and amino functionalities gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: A standard sample preparation protocol for a substituted pyridine would be followed.[3]
-
Weigh approximately 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Caption: Workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the amino ethanol side chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | d | 1H | H-6 | Deshielded due to proximity to the electronegative nitrogen and the trifluoromethyl group. |
| ~7.7 | dd | 1H | H-4 | Coupled to both H-3 and H-6 (meta-coupling). |
| ~6.5 | d | 1H | H-3 | Shielded relative to other aromatic protons. |
| ~5.0 | t (broad) | 1H | NH | Broad signal due to quadrupolar relaxation and potential exchange; coupling to adjacent CH₂. |
| ~3.8 | t | 2H | -CH₂-OH | Adjacent to the hydroxyl group. |
| ~3.5 | q | 2H | -NH-CH₂- | Coupled to both the NH proton and the other CH₂ group. |
| ~2.0 | s (broad) | 1H | OH | Broad singlet, position is concentration and temperature dependent; may exchange with D₂O. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-2 | Attached to the electronegative nitrogen of the pyridine ring. |
| ~145 (q) | C-5 | Attached to the trifluoromethyl group, will appear as a quartet due to C-F coupling. |
| ~135 | C-6 | Aromatic carbon adjacent to nitrogen. |
| ~122 (q) | CF₃ | The trifluoromethyl carbon will show a strong quartet due to one-bond C-F coupling. |
| ~120 | C-4 | Aromatic carbon. |
| ~107 | C-3 | Aromatic carbon. |
| ~61 | -CH₂-OH | Aliphatic carbon attached to the hydroxyl group. |
| ~45 | -NH-CH₂- | Aliphatic carbon attached to the amino group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=N, C=C, and C-F bonds.
Experimental Protocol: FT-IR Data Acquisition
Sample Preparation (ATR Method): The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.[5]
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample or a single drop of the liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Caption: Workflow for FT-IR data acquisition using the ATR method.
Predicted FT-IR Spectrum and Key Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3350-3310 | N-H stretch | Secondary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic |
| 1600-1580 | C=N stretch | Pyridine ring |
| 1500-1400 | C=C stretch | Pyridine ring |
| 1350-1100 (strong) | C-F stretch | Trifluoromethyl group |
| 1250-1000 | C-N stretch | Amine |
| 1050-1000 | C-O stretch | Primary Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. For a polar molecule like this compound, electrospray ionization (ESI) would be a suitable technique.[6]
Experimental Protocol: Mass Spectrometry Data Acquisition
Sample Preparation: For LC-MS analysis, proper sample preparation is key to obtaining a good signal and preventing contamination of the instrument.[7]
-
Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water.[8]
-
The solution should be filtered through a 0.22 µm syringe filter to remove any particulate matter.
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
Caption: General workflow for mass spectrometry analysis.
Predicted Mass Spectrum and Fragmentation Pattern
The ESI+ mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺. The fragmentation pattern will likely involve cleavages at the weaker bonds of the amino ethanol side chain.
-
Molecular Weight: C₈H₉F₃N₂O = 222.17 g/mol
-
Predicted [M+H]⁺: m/z = 223.18
Plausible Fragmentation Pathways:
-
Loss of H₂O: A common fragmentation for alcohols, leading to a fragment at m/z = 205.17.[9]
-
Cleavage of the C-C bond in the ethanolamine side chain:
-
Loss of CH₂OH (31 Da) resulting in a fragment at m/z = 192.15.
-
Loss of C₂H₄OH (45 Da) resulting in a fragment corresponding to the aminopyridine moiety at m/z = 178.13.
-
-
Alpha-cleavage adjacent to the amine: This is a characteristic fragmentation for amines and would lead to the formation of a stable iminium ion.[9]
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed protocols and predicted spectral data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds. The logical frameworks presented for experimental design and data interpretation are grounded in fundamental spectroscopic principles and are intended to empower scientists in their structural elucidation endeavors. As with any analytical work, experimental verification of these predictions is the ultimate standard for structural confirmation.
References
- 1. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. whitman.edu [whitman.edu]
- 3. benchchem.com [benchchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. organomation.com [organomation.com]
- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. rockefeller.edu [rockefeller.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Synthesis of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway to 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol, a key intermediate in the development of various pharmacologically active molecules. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the requisite starting materials, the underlying reaction mechanism, a detailed experimental protocol, and methods for purification and characterization. The synthesis is centered around the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction: The Significance of a Fluorinated Pyridine Derivative
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (-CF₃) group onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, incorporates both the trifluoromethyl-substituted pyridine core and a flexible amino-alcohol side chain, making it a valuable building block for drug discovery. Its synthesis is a critical step in the generation of novel chemical entities with potential therapeutic applications.
The primary and most efficient route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-(trifluoromethyl)pyridine and 2-aminoethanol (ethanolamine). This guide will focus on this strategically important transformation.
The Core Synthesis: Starting Materials and Strategic Considerations
The successful synthesis of this compound hinges on the availability and purity of two key starting materials:
-
2-Chloro-5-(trifluoromethyl)pyridine: This is the electrophilic partner in the SNAr reaction. Its synthesis is a multi-step process, often commencing from the readily available and inexpensive 3-picoline (3-methylpyridine)[1][2][3]. The synthetic sequence typically involves chlorination and fluorination steps to introduce the desired substituents onto the pyridine ring[1][2][3].
-
2-Aminoethanol (Ethanolamine): This bifunctional molecule serves as the nucleophile. Its primary amine group attacks the electron-deficient carbon of the pyridine ring, while the hydroxyl group offers a potential site for further chemical modification in subsequent synthetic steps. It is a commercially available and relatively inexpensive reagent.
Table 1: Properties of Key Starting Materials
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Role |
| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 145-149 | Electrophile | |
| 2-Aminoethanol (Ethanolamine) | C₂H₇NO | 61.08 | 170 | Nucleophile |
The Reaction Mechanism: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound proceeds via a well-established addition-elimination mechanism characteristic of SNAr reactions[4][5]. The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions[5][6].
The presence of the strongly electron-withdrawing trifluoromethyl group at the C5 position further activates the ring towards nucleophilic attack[7]. This activation is a result of the inductive effect of the -CF₃ group, which enhances the electrophilicity of the carbon atoms in the pyridine ring, especially the C2 and C6 positions.
The reaction mechanism can be delineated as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminoethanol attacks the C2 position of the 2-chloro-5-(trifluoromethyl)pyridine ring, which bears the chlorine leaving group. This attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex[8][9].
-
Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization[6][9]. The electron-withdrawing trifluoromethyl group also aids in stabilizing this intermediate through its inductive effect.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion (Cl⁻), a good leaving group. This step is typically fast and irreversible.
-
Proton Transfer: A final proton transfer step, often facilitated by a base or another molecule of ethanolamine, yields the final product, this compound.
Caption: The SNAr mechanism for the synthesis.
Experimental Protocol: A Step-by-Step Guide
Disclaimer: This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution reactions. Researchers should conduct their own risk assessment and optimization studies.
Reagents and Equipment
-
2-Chloro-5-(trifluoromethyl)pyridine
-
2-Aminoethanol (Ethanolamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))[10][11]
-
A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))[7]
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
-
Thin-layer chromatography (TLC) plates
Reaction Setup and Procedure
Caption: A generalized experimental workflow.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), 2-aminoethanol (1.2-1.5 eq), and a suitable non-nucleophilic base such as potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add a sufficient volume of an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to dissolve the reactants.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to exclude moisture and oxygen.
-
Heating and Reaction: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. The optimal temperature will depend on the chosen solvent and should be determined empirically.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (2-chloro-5-(trifluoromethyl)pyridine) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.
-
Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product is typically purified by column chromatography on silica gel[]. A gradient elution system, starting with a non-polar solvent mixture (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexanes/ethyl acetate 1:1), is generally effective in isolating the pure product. The fractions containing the desired product, as identified by TLC, are collected and the solvent is removed under reduced pressure to yield the purified this compound. For amino alcohols, other purification techniques such as crystallization of a salt (e.g., hydrochloride) can also be employed[13].
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the ethanolamine side chain, and the exchangeable protons of the amine and hydroxyl groups.
-
¹³C NMR will display signals for the carbon atoms of the pyridine ring, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling, and the carbons of the ethanolamine side chain[14][15][16][17].
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-F stretching vibrations.
Conclusion
The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method for accessing this valuable chemical intermediate. A thorough understanding of the reaction mechanism, careful selection of starting materials and reaction conditions, and appropriate purification techniques are paramount to achieving a high yield of the pure product. This guide provides the foundational knowledge and a practical framework for researchers to successfully synthesize and utilize this important building block in their drug discovery and development endeavors.
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 9. benchchem.com [benchchem.com]
- 10. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 11. d-nb.info [d-nb.info]
- 13. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
Chemical structure of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
An In-Depth Technical Guide to 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
Introduction: A Key Building Block in Modern Chemistry
This compound is a heterocyclic organic compound that stands at the intersection of medicinal chemistry and materials science. Its structure is characterized by three key functional motifs: a pyridine ring, a trifluoromethyl group, and an aminoethanol side chain. The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.[1] The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical properties; its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3]
This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will delve into its chemical structure, plausible synthetic routes, methods for structural elucidation, and its potential applications as a strategic intermediate in the synthesis of novel bioactive compounds.
Core Chemical Identity and Properties
The fundamental identity of this compound is established by its unique combination of atoms and their arrangement. While extensive experimental data on its physical properties are not widely published, its core attributes can be summarized.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 874630-03-2 | [4] |
| Molecular Formula | C₈H₉F₃N₂O | [4][5] |
| Molecular Weight | 206.17 g/mol | [5] |
| Appearance | (Predicted) White to off-white solid | N/A |
Synthesis and Purification: A Practical Approach
The most logical and widely applicable method for synthesizing this class of compounds is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the electron-deficient nature of the pyridine ring, which is further activated by the potent electron-withdrawing trifluoromethyl group at the 5-position. This activation facilitates the displacement of a suitable leaving group (typically a halide) at the 2-position by the nucleophilic amine of ethanolamine.
Diagram of Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the title compound via SₙAr.
Experimental Protocol: Laboratory-Scale Synthesis
Disclaimer: This protocol is a representative example based on established chemical principles for similar transformations and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Ethanolamine (1.2 eq)[6]
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O), deionized
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous NMP.
-
Addition of Reagents: Add ethanolamine (1.2 eq) followed by the base, DIPEA (2.0 eq), to the stirred solution.
-
Heating and Monitoring: Purge the flask with an inert gas (Nitrogen or Argon). Heat the reaction mixture to 120 °C and stir for 12-16 hours.[7] Monitor the reaction's progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.[7]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual NMP and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate), to afford the pure this compound.
Structural Elucidation and Spectroscopic Profile
The definitive confirmation of the chemical structure relies on a combination of modern spectroscopic techniques. Below is a predictive analysis of the expected spectroscopic data for this molecule.
Chemical Structure Diagram
Caption: 2D representation of this compound.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~6.5-8.5 ppm). The proton at C6 would likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. Ethanol Chain: Two triplets (~3.5-4.0 ppm), corresponding to the two CH₂ groups. NH and OH Protons: Broad singlets, with chemical shifts dependent on solvent and concentration. |
| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (~110-160 ppm). CF₃ Carbon: A quartet due to C-F coupling. Ethanol Carbons: Two signals in the aliphatic region (~40-70 ppm). |
| ¹⁹F NMR | A single, sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |
| IR Spectroscopy | O-H Stretch: Broad band around 3300 cm⁻¹. N-H Stretch: Moderate band around 3400 cm⁻¹. C-H Stretch (Aromatic): ~3100-3000 cm⁻¹. C-H Stretch (Aliphatic): ~2950-2850 cm⁻¹. C=N, C=C Stretch: ~1600-1450 cm⁻¹. C-F Stretch: Strong, sharp bands in the 1350-1100 cm⁻¹ region. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 206. Fragmentation: Expect loss of fragments such as -CH₂OH (m/z = 31), -C₂H₄OH (m/z = 45), and potentially cleavage of the C-N bond. |
Structure-Property Relationships and Medicinal Chemistry Relevance
The utility of this molecule in drug discovery is derived directly from the interplay of its structural components. The trifluoromethyl group and the pyridine ring are not merely passive scaffolds; they actively dictate the molecule's electronic environment and potential interactions.
Caption: How structural motifs influence the compound's key properties.
The -CF₃ group significantly lowers the pKa of the pyridine nitrogen, making it less basic. This modification can be crucial for avoiding off-target interactions or improving oral bioavailability. Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity. The aminoethanol tail provides a hydrophilic counterpoint to the lipophilic trifluoromethyl group and offers two reactive sites—the amine and the hydroxyl group—for further chemical modification to build out larger, more complex molecules.
Potential Applications in Drug Discovery
While this compound is primarily a synthetic intermediate, the trifluoromethylpyridine core is present in numerous biologically active compounds.
-
Oncology: Pyridine derivatives are well-established scaffolds for kinase inhibitors and other anticancer agents.[8] The specific substitution pattern of this molecule could serve as a starting point for developing novel inhibitors targeting various signaling pathways.
-
Inflammatory Diseases: Compounds containing substituted pyridine rings have been investigated as inhibitors of key inflammatory targets, such as the NLRP3 inflammasome.[9]
-
Neuroscience: The ability of the -CF₃ group to enhance blood-brain barrier penetration makes this scaffold attractive for developing CNS-active agents.
-
Agrochemicals: Trifluoromethylpyridines are a cornerstone of modern agrochemicals, including herbicides and insecticides, due to their high potency and stability.[2]
Safety and Handling
Safe handling of any chemical intermediate is paramount. Based on safety data for structurally related compounds like 2-amino-5-(trifluoromethyl)pyridine, the following precautions are advised.[10][11]
| Hazard Category | Precautionary Measures |
| Hazard Classification | (Predicted) Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Harmful if swallowed or in contact with skin.[11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and a lab coat.[10][11] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10] Keep away from heat, sparks, and open flames.[12][13] |
| Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10][12] |
| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes.[10] Skin: Wash off with soap and plenty of water.[10] Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure.[11] |
Conclusion
This compound represents a strategically important molecular scaffold. The convergence of the proven pyridine pharmacophore with the property-enhancing trifluoromethyl group makes it a high-value intermediate for the synthesis of next-generation pharmaceuticals and agrochemicals. Its well-defined structure allows for rational design and modification, offering chemists a versatile tool to explore new chemical space and address complex biological challenges. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 874630-03-2 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. fishersci.com [fishersci.com]
Physical and chemical properties of trifluoromethylpyridine derivatives
An In-Depth Technical Guide to the Physical and Chemical Properties of Trifluoromethylpyridine Derivatives
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Among fluorinated motifs, the trifluoromethyl (-CF3) group, when appended to a pyridine ring, imparts a unique and powerful combination of physicochemical properties. This technical guide provides an in-depth analysis of trifluoromethylpyridine (TFMP) derivatives for researchers, scientists, and drug development professionals. We will explore the profound influence of the -CF3 group on core electronic properties, lipophilicity, and metabolic stability. Furthermore, this guide details common synthetic strategies and provides robust, step-by-step protocols for the experimental determination of key physicochemical parameters.
The Strategic Advantage of the Trifluoromethylpyridine Scaffold
The pyridine ring is a privileged heterocycle in numerous approved drugs and agrochemicals. Its utility is often dictated by the nature of its substituents. The trifluoromethyl group is a particularly impactful substituent due to its distinct electronic and steric properties.[1] Unlike a simple fluorine atom, which has a Hammett constant (σp) similar to hydrogen, the -CF3 group is a potent electron-withdrawing group (σp = 0.54), a property that dramatically alters the characteristics of the parent pyridine ring.[2]
The biological activities and enhanced profiles of TFMP derivatives are attributed to this unique combination of the fluorine atoms' high electronegativity and the inherent characteristics of the pyridine moiety.[3][4] This synergy can lead to significant improvements in:
-
Metabolic Stability: Blocking sites of oxidative metabolism.[5]
-
Lipophilicity: Aiding in cell membrane permeability.
-
Binding Affinity: Modulating interactions with biological targets.
These attributes have made TFMP derivatives indispensable building blocks for creating next-generation pharmaceuticals and crop protection agents.[6]
Core Physicochemical Properties: A Quantitative Perspective
The position of the trifluoromethyl group on the pyridine ring (positions 2, 3, or 4) creates isomers with distinct properties. Understanding these differences is critical for rational molecular design.
Electronic Effects and Basicity (pKa)
The defining electronic feature of the -CF3 group is its strong inductive electron-withdrawing effect (-I effect). This effect significantly reduces the electron density of the pyridine ring and, most importantly, the basicity of the lone pair of electrons on the nitrogen atom. A lower basicity corresponds to a lower pKa value for the conjugate acid (pyridinium ion).
Compared to pyridine (pKa ≈ 5.25), all trifluoromethylpyridine isomers are considerably weaker bases.[7] The magnitude of this pKa depression is dependent on the position of the -CF3 group relative to the nitrogen atom, with the effect being strongest when the group is in the ortho (2-) or para (4-) position, as these positions can more effectively delocalize the charge in the protonated form. Experimental data for 3-(trifluoromethyl)pyridine shows a pKa of 3.45.[7]
Table 1: Comparison of pKa Values for Pyridine and Trifluoromethylpyridine Isomers
| Compound | Structure | pKa (Conjugate Acid) | Rationale for Trend |
| Pyridine | C₅H₅N | 5.25[7] | Reference compound. |
| 2-(Trifluoromethyl)pyridine | 2-CF₃-C₅H₄N | Est. < 3.0 | Strong -I effect at the ortho position significantly reduces basicity. |
| 3-(Trifluoromethyl)pyridine | 3-CF₃-C₅H₄N | 3.45[7] | Significant -I effect at the meta position reduces basicity. |
| 4-(Trifluoromethyl)pyridine | 4-CF₃-C₅H₄N | Est. < 3.0 | Strong -I effect at the para position significantly reduces basicity. |
Note: Estimated values are based on established principles of physical organic chemistry. The precise experimental determination is recommended for specific applications.
Lipophilicity (logP) and Solubility
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for drug absorption and distribution.[8] The trifluoromethyl group is known to be highly lipophilic and its introduction to a pyridine ring generally increases the molecule's logP value.[5] This enhancement in lipophilicity can improve a compound's ability to cross biological membranes.
However, the relationship is not always straightforward. The increased polarity of the molecule due to the C-F bonds can sometimes have an opposing effect, making the overall impact context-dependent.[9] Nevertheless, a comparison with non-fluorinated analogs typically shows a net increase in lipophilicity. For instance, the hydrophobic constant for 3-(trifluoromethyl)pyridine is 1.7.[2]
Table 2: Comparison of logP Values for Pyridine and Trifluoromethylpyridine Isomers
| Compound | Structure | Calculated/Experimental logP | Key Insight |
| Pyridine | C₅H₅N | 0.65 | Reference compound. |
| 2-(Trifluoromethyl)pyridine | 2-CF₃-C₅H₄N | 1.69 (Predicted) | Significant increase in lipophilicity. |
| 3-(Trifluoromethyl)pyridine | 3-CF₃-C₅H₄N | 1.70[2] | Significant increase in lipophilicity. |
| 4-(Trifluoromethyl)pyridine | 4-CF₃-C₅H₄N | 1.28 (Predicted) | Significant increase in lipophilicity. |
Note: Predicted values are from publicly available chemical databases and serve as reliable estimates.
Metabolic Stability
A primary driver for the use of the -CF3 group in drug design is the remarkable strength of the carbon-fluorine bond (C-F). This bond is highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[5] By replacing a metabolically labile group (like a methyl or methoxy group) with a -CF3 group, chemists can effectively block a "metabolic soft spot," preventing oxidative degradation. This leads to a longer half-life in vivo, potentially improving the drug's therapeutic window and reducing dosing frequency.
Chemical Reactivity and Synthetic Strategies
The powerful electronic influence of the -CF3 group also governs the chemical reactivity of the pyridine ring, creating both challenges and opportunities for synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the TFMP ring makes it highly susceptible to nucleophilic aromatic substitution, especially when a suitable leaving group (e.g., a halogen) is present at the 2- or 4-position. The -CF3 group acts as a potent activating group for this reaction, stabilizing the negative charge of the Meisenheimer intermediate. This reactivity is a cornerstone for the synthesis of complex TFMP derivatives.[2]
Key Synthetic Methodologies
Industrially viable routes to TFMPs are critical for their widespread application. Two predominant methods are:
-
Halogen Exchange (Halex): This classic approach begins with the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, which is then treated with a fluorine source like hydrogen fluoride (HF) to exchange the chlorine atoms for fluorine.[2]
-
Ring Formation/Cyclocondensation: This strategy involves constructing the pyridine ring from smaller, acyclic precursors, at least one of which already contains the trifluoromethyl group. This method offers great flexibility for producing highly substituted TFMPs.[2][3]
Caption: High-level overview of major synthetic routes to TFMPs.
Experimental Protocols for Property Determination
Accurate experimental data is paramount for drug discovery. The following sections provide self-validating, step-by-step protocols for determining pKa and logP.
Protocol: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) of a trifluoromethylpyridine derivative using potentiometric titration, a reliable and accurate method.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation:
-
Prepare a 1 mM solution of the trifluoromethylpyridine sample in deionized water. If solubility is an issue, a co-solvent (e.g., methanol, DMSO) may be used, but its effect on pKa should be noted.
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[10]
-
-
Calibration:
-
Calibrate a pH meter using standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01). Ensure the electrode is in good condition.[10]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a beaker with a magnetic stir bar. Add KCl to achieve a final concentration of 0.15 M.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
If determining the pKa of the conjugate acid, first acidify the solution to ~pH 2 by adding 0.1 M HCl.[10]
-
Begin the titration by adding small, precise aliquots (e.g., 0.05-0.10 mL) of the 0.1 M NaOH titrant.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.[10]
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative).
-
The pKa is the pH at the half-equivalence point.
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[10]
-
Protocol: Determination of logP by the Shake-Flask Method
The shake-flask method is the gold standard for logP determination, directly measuring the partitioning of a compound between n-octanol and water.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. 5-(Chloromethyl)-2-(trifluoromethyl)pyridine|386715-33-9 [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
Unlocking Therapeutic Frontiers: A Technical Guide to the Research Applications of Pyridinylamino Ethanol Compounds
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the burgeoning potential of pyridinylamino ethanol compounds. Moving beyond a mere catalog of facts, this document elucidates the mechanistic rationale and provides actionable experimental frameworks for investigating this versatile chemical scaffold in three key therapeutic areas: oncology, neurodegenerative diseases, and advanced molecular imaging.
Introduction: The Pyridinylamino Ethanol Scaffold - A Privileged Structure in Drug Discovery
The pyridinylamino ethanol core represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This inherent versatility stems from the unique combination of the pyridine ring, a key pharmacophore that can engage in a variety of non-covalent interactions including hydrogen bonding and π-stacking, and the flexible amino ethanol side chain, which allows for diverse substitutions to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will delve into the practical applications of this scaffold, offering detailed protocols and scientific insights to empower researchers in their quest for novel therapeutics.
Part 1: Pyridinylamino Ethanols as Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyridinylamino ethanol scaffold has emerged as a promising foundation for the development of potent and selective kinase inhibitors.
Scientific Rationale: Targeting Key Oncogenic Kinases
Pyridinylamino ethanol derivatives have shown significant inhibitory activity against several key kinases implicated in cancer progression, including Pim-1 and Threonine Tyrosine Kinase (TTK).
-
Pim-1 Kinase: This serine/threonine kinase is overexpressed in numerous cancers and promotes cell survival and proliferation while inhibiting apoptosis.
-
Threonine Tyrosine Kinase (TTK): A dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of TTK can lead to aneuploidy and subsequent cancer cell death.[1]
The pyridine moiety can act as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase, while the amino ethanol tail can be modified to achieve selectivity and interact with solvent-exposed regions or allosteric pockets.
Experimental Workflow: From In Vitro Screening to Cellular Assays
A systematic approach is essential to identify and characterize novel pyridinylamino ethanol-based kinase inhibitors.
Caption: Workflow for the discovery and validation of pyridinylamino ethanol kinase inhibitors.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[2]
Materials:
-
Purified recombinant kinase (e.g., Pim-1, TTK)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Enzyme Preparation: Dilute the purified kinase to the desired concentration in kinase assay buffer.
-
Compound Plating: Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the diluted kinase solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 10 µL of a solution containing the kinase substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| Aminopyridine | VRK1 | 150 | - | - |
| Pyridazinone | COX-2 | 180 | RAW264.7 | - |
| Isothiazolo[4,3-b]pyridine | PIKfyve | 1 | - | - |
Note: Data is compiled from various sources for illustrative purposes and represents the potential of related pyridine scaffolds.[3][4][5]
Part 2: Investigating Pyridinylamino Ethanols in Neurodegenerative Diseases
Neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The anti-inflammatory properties of certain ethanolamine compounds suggest that the pyridinylamino ethanol scaffold could be a valuable tool for developing novel neuroprotective agents.
Scientific Rationale: Modulating Neuroinflammatory Pathways
Chronic activation of microglia leads to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reactive oxygen species (ROS), contributing to neuronal damage.[6][7] Compounds that can suppress microglial activation and the subsequent inflammatory cascade hold therapeutic promise. The pyridinylamino ethanol structure offers opportunities to engage with targets involved in these pathways, such as cyclooxygenase-2 (COX-2) and various signaling proteins that regulate cytokine production.[8]
Caption: Simplified signaling pathway of microglial activation and potential points of intervention for pyridinylamino ethanol compounds.
Detailed Protocol: Cell-Based Assay for Neuroinflammation in BV2 Microglia
This protocol describes a method to assess the anti-inflammatory effects of pyridinylamino ethanol compounds on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV2 microglial cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (pyridinylamino ethanol derivative)
-
Griess Reagent for nitrite determination
-
ELISA kits for TNF-α and IL-6
-
DCFH-DA stain for ROS detection
Procedure:
-
Cell Culture and Plating: Culture BV2 cells in supplemented DMEM. Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle-treated, non-stimulated control group.
-
Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent according to the manufacturer's protocol.
-
Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's instructions.
-
Intracellular ROS Measurement: In a separate plate, after treatment and stimulation, wash the cells with PBS and incubate with DCFH-DA (10 µM) for 30 minutes. Measure the fluorescence intensity to quantify intracellular ROS levels.[9]
-
Cell Viability: In parallel, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Part 3: Development of Pyridinylamino Ethanol-Based PET Imaging Agents
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of diseases and for drug development. The pyridinylamino ethanol scaffold is well-suited for the design of PET probes, particularly for neurological targets.
Scientific Rationale: Imaging Neurological Targets
The ability to label pyridinylamino ethanol compounds with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), opens up possibilities for developing PET tracers for targets implicated in neurodegenerative diseases, such as the sigma-1 receptor or protein aggregates. The pyridine ring can be readily functionalized for radiolabeling, and the overall physicochemical properties of the molecule can be tuned to ensure blood-brain barrier penetration.
Experimental Workflow: From Radiosynthesis to In Vivo Imaging
The development of a novel PET tracer involves a multi-step process.
Caption: General workflow for the development of a pyridinylamino ethanol-based PET imaging agent.
Detailed Protocol: Synthesis of an ¹⁸F-Labeled Pyridinylamino Ethanol Derivative
This is a generalized protocol for the nucleophilic fluorination of a pyridine ring, a common strategy for introducing ¹⁸F.
Materials:
-
Precursor compound (e.g., a nitro- or trimethylammonium-substituted pyridinylamino ethanol derivative)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Activation: Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel containing K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: Add the precursor compound dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a set time (e.g., 10-20 minutes).
-
Purification: After the reaction, purify the crude mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product.
-
Formulation: The collected HPLC fraction is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
-
Quality Control: Analyze the final product for radiochemical purity, molar activity, and identity using analytical HPLC and other appropriate methods.
Conclusion and Future Directions
The pyridinylamino ethanol scaffold represents a fertile ground for the discovery and development of novel therapeutic and diagnostic agents. The inherent versatility of this structure, combined with the potential for diverse chemical modifications, allows for the fine-tuning of biological activity against a range of targets. The research applications outlined in this guide—as kinase inhibitors for oncology, modulators of neuroinflammation, and platforms for PET imaging agents—highlight the broad potential of this compound class. Future research should focus on exploring the structure-activity relationships of the amino ethanol side chain to optimize potency and selectivity, as well as on developing multi-target ligands that can address complex diseases with a single molecule. The continued investigation of pyridinylamino ethanol compounds promises to yield new tools and therapies to address unmet medical needs.
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ethanol Exposure Induces Microglia Activation and Neuroinflammation through TLR4 Activation and SENP6 Modulation in the Adolescent Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglial activation is not equivalent to neuroinflammation in alcohol-induced neurodegeneration: the importance of microglia phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 9. Ethanol Induces Microglial Cell Death via the NOX/ROS/PARP/TRPM2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a pyridine scaffold, a privileged heterocycle in drug discovery, the resulting trifluoromethylpyridine (TFMP) moiety becomes a valuable building block for novel bioactive agents.[1] This document provides a detailed guide to the synthesis, characterization, and potential applications of 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol, a versatile intermediate for researchers in drug development and crop science.
This amino alcohol serves as a key synthon, possessing a nucleophilic hydroxyl group amenable to further derivatization and a secondary amine linking the ethanol backbone to the electronically distinct 5-(trifluoromethyl)pyridine core. Understanding its synthesis and reactivity is paramount for leveraging its full potential in creating next-generation pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of the precursors is essential for a safe and successful synthesis. The primary starting materials for the synthesis of the title compound are a 2-halo-5-(trifluoromethyl)pyridine and ethanolamine.
Table 1: Properties of Key Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C₆H₃ClF₃N | 181.54 | 32-34 | 145-149 | Skin/eye irritation, respiratory irritation[3] |
| 2-Bromo-5-(trifluoromethyl)pyridine | 50488-42-1 | C₆H₃BrF₃N | 225.99 | 44-48 | Not specified | Acutely toxic if swallowed, skin/eye irritation |
| Ethanolamine | 141-43-5 | C₂H₇NO | 61.08 | 10.5 | 170 | Corrosive, harmful if swallowed/inhaled |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling of Halopyridines: 2-Halo-5-(trifluoromethyl)pyridines are irritants and can be toxic. Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Handling of Ethanolamine: Ethanolamine is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.
Synthetic Protocol: Nucleophilic Aromatic Substitution
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide (chloride or bromide) from the 2-position of the pyridine ring by the amino group of ethanolamine. The electron-withdrawing trifluoromethyl group at the 5-position activates the ring towards nucleophilic attack, facilitating this transformation.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), ethanolamine (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to the flask. The solvent should be anhydrous to prevent side reactions.
-
Reaction Conditions: The reaction mixture is stirred and heated to a temperature between 100-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding water. The aqueous layer is then extracted several times with an organic solvent such as ethyl acetate (EtOAc).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization of this compound
Accurate characterization of the final product is crucial for confirming its identity and purity. The following are expected analytical data based on the structure of the target compound and data from similar molecules.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-8.3 (s, 1H, pyridine H-6), 7.4-7.5 (d, 1H, pyridine H-4), 6.4-6.5 (d, 1H, pyridine H-3), ~5.0 (br s, 1H, NH), 3.7-3.8 (t, 2H, -CH₂-OH), 3.5-3.6 (m, 2H, -NH-CH₂-), ~2.0 (t, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~158 (C-2), ~145 (q, C-5), ~135 (C-4), ~118 (q, CF₃), ~106 (C-3), ~61 (-CH₂-OH), ~45 (-NH-CH₂-) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ expected at 221.07 |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3400-3300 (O-H and N-H stretching), ~2950-2850 (C-H stretching), ~1600 (C=N and C=C stretching), ~1325 (C-F stretching) |
Application Notes: A Versatile Intermediate in Chemical Synthesis
The bifunctional nature of this compound makes it a highly valuable intermediate for the synthesis of a diverse range of more complex molecules.
-
Pharmaceutical Development: The hydroxyl group can be readily functionalized through esterification, etherification, or conversion to a leaving group for subsequent nucleophilic displacement. This allows for the introduction of various pharmacophores to explore structure-activity relationships (SAR). The secondary amine can also be a site for further modification. This intermediate is particularly suited for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies where the trifluoromethylpyridine moiety can serve as a key binding element.
-
Agrochemical Synthesis: In the agrochemical field, derivatives of this compound can be explored as potential herbicides, fungicides, or insecticides.[1] The trifluoromethyl group is known to enhance the efficacy of many pesticides. The amino alcohol handle provides a convenient point for attaching other toxophoric or systemic moieties.
-
Causality in Experimental Choices:
-
Choice of Base: A non-nucleophilic base like K₂CO₃ is chosen to deprotonate the ethanolamine without competing in the SNAr reaction.
-
Choice of Solvent: A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the SNAr mechanism by stabilizing the charged intermediate (Meisenheimer complex).
-
Reaction Temperature: Elevated temperatures are necessary to overcome the activation energy of the aromatic substitution reaction, but should be controlled to minimize side reactions.
-
Conclusion
This compound is a valuable and versatile building block in synthetic chemistry. The protocol outlined in this document, based on a robust nucleophilic aromatic substitution reaction, provides a reliable method for its preparation. The unique combination of a trifluoromethylpyridine core and a reactive amino alcohol side chain makes it an attractive starting material for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries. Proper adherence to safety protocols is essential when working with the halogenated precursors and ethanolamine.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8729265B2 - Regioselective preparation of 2-amino-5-trifluoromethylpyrimidine derivatives - Google Patents [patents.google.com]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
Application Note: High-Throughput Analysis of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol in Pharmaceutical Development
Abstract
This application note presents a comprehensive guide to the analytical methodologies for the quantitative and qualitative analysis of 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol, a key intermediate in the synthesis of various pharmaceutical agents. The protocols detailed herein are designed to provide robust, accurate, and reproducible results, essential for quality control, stability testing, and pharmacokinetic studies. We will delve into High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, supplemented by discussions on Gas Chromatography (GC) and Mass Spectrometry (MS) for comprehensive characterization. All methodologies are presented with a focus on the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
Introduction
The compound this compound is a critical building block in medicinal chemistry, often utilized in the synthesis of targeted therapeutics. The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making its parent compounds of significant interest in drug discovery.[1] The purity and precise quantification of this intermediate are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document provides detailed analytical procedures to support researchers and quality control analysts in achieving these objectives.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (Predicted/Actual for Related Compounds) | Source |
| Molecular Formula | C8H9F3N2O | N/A |
| Molecular Weight | 206.17 g/mol | N/A |
| Melting Point | 45-49 °C (for 2-Amino-5-(trifluoromethyl)pyridine) | [2] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile; sparingly soluble in water. | General Knowledge |
| pKa | Estimated values for the amino and hydroxyl groups will influence chromatographic behavior. | General Knowledge |
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) with UV detection is the recommended primary method for the routine analysis of this compound due to its high resolution, sensitivity, and quantitative accuracy.[3]
Rationale for Method Selection
The polarity of the ethanol and amino groups, combined with the nonpolar nature of the trifluoromethyl-substituted pyridine ring, makes RP-HPLC an ideal separation technique. A C18 stationary phase will provide sufficient retention and allow for separation from potential impurities. UV detection is suitable due to the presence of the chromophoric pyridine ring.
Experimental Protocol: RP-HPLC with UV Detection
Objective: To quantify the purity of this compound and identify any related impurities.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Water (HPLC grade or ultrapure).
-
Chromatographic Conditions:
Table 2: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (based on UV absorbance of the pyridine ring) |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Mobile Phase A: Dissolve 0.77 g of ammonium acetate in 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing the analyte and prepare a solution of approximately 50 µg/mL in a 50:50 methanol/water mixture. Filter through a 0.45 µm syringe filter before injection.
Workflow Diagram:
Caption: Experimental workflow for HPLC analysis of this compound.
Gas Chromatography (GC) Method Considerations
For the analysis of volatile impurities or for orthogonal testing, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) can be employed. The hydroxyl group of the analyte may require derivatization to improve its volatility and peak shape.
Derivatization
A common derivatization agent for hydroxyl and amino groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the polar groups to their more volatile trimethylsilyl (TMS) ethers and amines.
Workflow Diagram for GC Analysis:
Caption: General workflow for GC analysis involving a derivatization step.
Mass Spectrometry (MS) for Structural Elucidation
For the identification of unknown impurities or for confirmation of the analyte's structure, coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique.
Ionization Technique
Electrospray ionization (ESI) in positive ion mode is expected to be highly effective for this molecule, readily protonating the basic nitrogen atoms of the pyridine ring and the amino group.
Fragmentation Pattern
The mass spectral fragmentation pattern can provide valuable structural information. Key expected fragmentations would involve the loss of the ethanol side chain and cleavage of the pyridine ring. This can be instrumental in identifying metabolites in biological matrices.
Method Validation
All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for their intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines.[4][5]
Key Validation Parameters
Table 3: ICH Q2(R1) Validation Parameters for an Impurity Assay
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components.[4][6] | Peak purity analysis, no interference at the analyte's retention time. |
| Linearity | To show that the results are directly proportional to the concentration of the analyte in the sample.[4] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentrations. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[4] | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with variations in flow rate, pH, and column temperature. |
Validation Logic Diagram:
Caption: Relationship of validation parameters to ensure method reliability.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the analysis of this compound. The primary RP-HPLC method is suitable for routine quality control, while the supplementary GC and MS techniques offer valuable tools for comprehensive characterization and impurity identification. Adherence to the principles of method validation is crucial to ensure the generation of reliable and defensible data throughout the drug development lifecycle.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-(trifluoromethyl)pyridine 97 74784-70-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). The method is designed for use in research, development, and quality control environments. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2].
Introduction
The purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the quality of the final drug product[3][4][5]. This compound contains a trifluoromethylpyridine core, a moiety known to enhance the metabolic stability and bioavailability of drug candidates[6][7]. The presence of impurities, arising from the synthesis or degradation, can affect the safety and efficacy of the API[4]. Therefore, a reliable and validated analytical method for purity assessment is essential.
High-performance liquid chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and precision[3][4][5]. This application note describes a stability-indicating RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
Method Development and Rationale
The development of a robust HPLC method requires a thorough understanding of the analyte's physicochemical properties.
Analyte Properties and Methodological Considerations
-
Polarity: The molecule possesses both a non-polar trifluoromethylpyridine group and a polar ethanolamine side chain. This amphiphilic nature makes it suitable for reversed-phase chromatography[8][9].
-
Acidity/Basicity (pKa): The pyridine nitrogen is basic, and the secondary amine in the ethanolamine chain is also basic. The pyridine nitrogen's basicity will be reduced by the electron-withdrawing trifluoromethyl group. Estimated pKa values for similar pyridine derivatives are in the range of 3-5[10]. The secondary amine's pKa is likely in the range of 9-10. To ensure consistent protonation and good peak shape, a mobile phase pH buffered between these two pKa ranges is ideal. A pH of around 7 would be a good starting point, but an acidic pH (e.g., 2.5-3.5) is often preferred to ensure protonation of the basic nitrogens, leading to better retention and peak shape on silica-based columns by minimizing interactions with residual silanols[11].
-
UV Absorbance: The pyridine ring is a chromophore. Aromatic systems typically exhibit strong absorbance in the UV region. Based on structurally similar compounds like 2-amino-5-nitropyridine, a maximum absorbance is expected between 250 nm and 350 nm[2]. An initial scouting with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for detection.
Chromatographic Conditions
Based on the above considerations, the following chromatographic conditions were optimized:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the trifluoromethylpyridine moiety. The 250 mm length ensures high resolution for separating closely eluting impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and maintains a low pH (~2.5) to ensure consistent protonation of the basic analyte, leading to sharp, symmetrical peaks[11]. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity[7]. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities, including potential non-polar impurities, and to ensure the elution of any strongly retained species. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 270 nm (or as determined by PDA) | This wavelength is expected to provide good sensitivity for the aromatic pyridine ring system. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a mixture of the mobile phases as the diluent ensures sample compatibility and good peak shape. |
Experimental Protocol
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
This compound reference standard
-
Samples for purity analysis
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
HPLC Analysis Workflow
The overall workflow for the purity analysis is depicted below.
Figure 1: HPLC Purity Analysis Workflow.
System Suitability
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area: ≤ 2.0%
Calculation of Purity
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies are essential[6]. The sample is subjected to various stress conditions to induce degradation.
Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 2 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[1][2].
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples. | No interference at the retention time of the main peak. The main peak should be spectrally pure (as determined by PDA). |
| Linearity | Analyze five solutions ranging from 50% to 150% of the nominal concentration (0.25-0.75 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Established from the linearity study. | The range for which the method is linear, accurate, and precise. |
| Accuracy | Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis on different days by different analysts. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Based on the signal-to-noise ratio (S/N = 3:1). | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Based on the signal-to-noise ratio (S/N = 10:1). | To be determined experimentally. |
| Robustness | Varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | System suitability criteria are met. |
Method Validation Workflow
Figure 2: Method Validation Workflow.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust solution for the purity assessment of this compound. The method is specific, linear, accurate, and precise over the defined range. The stability-indicating nature of the assay, confirmed through forced degradation studies, makes it suitable for routine quality control and stability testing in the pharmaceutical industry.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 3. 2-Amino-5-(trifluoromethyl)pyridine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. innospk.com [innospk.com]
- 6. scienceopen.com [scienceopen.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 9. This compound CAS#: 874630-03-2 [m.chemicalbook.com]
- 10. 2-(3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol sigma | Sigma-Aldrich [sigmaaldrich.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
The Versatile Building Block: 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol in Modern Medicinal Chemistry
Introduction: Unlocking Therapeutic Potential with a Fluorinated Pyridine Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, is prized for its ability to modulate metabolic stability, binding affinity, and lipophilicity. When coupled with the privileged pyridine core, a versatile and synthetically accessible building block emerges: 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol. This molecule offers a unique combination of a hydrogen bond donor and acceptor, a reactive secondary amine, and a primary alcohol, presenting multiple avenues for structural elaboration. This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this valuable intermediate in the design of novel therapeutic agents.
The 5-(trifluoromethyl)pyridin-2-yl moiety is a key feature in a number of approved drugs and clinical candidates, underscoring its importance in medicinal chemistry.[1] The strategic placement of the trifluoromethyl group can significantly impact the electronic properties of the pyridine ring, influencing its interactions with biological targets. The aminoethanol side chain provides a flexible linker and a handle for further chemical modifications, allowing for the exploration of diverse chemical space.
Synthesis of the Building Block: Convergent and Efficient Routes
The synthesis of this compound can be approached through several strategic disconnections. Two of the most common and efficient methods are presented below, starting from readily available precursors.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and widely applicable method, leveraging the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen to activate the C2 position for nucleophilic attack.
Reaction Scheme:
Caption: SNAr synthesis of the target building block.
Protocol 1: Synthesis via SNAr Reaction
-
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Ethanolamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
To a stirred solution of 2-chloro-5-(trifluoromethyl)pyridine in DMSO, add ethanolamine and potassium carbonate.
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMSO or NMP facilitates the SNAr reaction by solvating the cation of the base and leaving the anion more nucleophilic. A base is required to neutralize the HCl generated during the reaction. The excess of ethanolamine drives the reaction to completion.
Method 2: Ring-Opening of an Epoxide
An alternative approach involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with an ethylene oxide equivalent.
Reaction Scheme:
Caption: Synthesis via epoxide ring-opening.
Protocol 2: Synthesis via Epoxide Ring-Opening
-
Materials:
-
2-Amino-5-(trifluoromethyl)pyridine (1.0 eq)
-
2-Chloroethanol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF under an inert atmosphere, add 2-amino-5-(trifluoromethyl)pyridine portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-chloroethanol dropwise and heat the reaction to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Trustworthiness of Protocols: Both protocols are based on well-established and robust chemical transformations. The progress of the reactions can be easily monitored by standard analytical techniques, and the purification is straightforward, ensuring the isolation of a high-purity product.
Application Notes: Harnessing the Reactivity of the Building Block
The utility of this compound as a building block stems from the differential reactivity of its functional groups.
Functionalization of the Hydroxyl Group
The primary alcohol can be readily functionalized to introduce a variety of substituents, extending the molecular scaffold and enabling the exploration of new interactions with biological targets.
Workflow for Hydroxyl Group Functionalization:
Caption: Derivatization of the hydroxyl group.
Protocol 3: O-Alkylation (Williamson Ether Synthesis)
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion) (1.1 eq)
-
Alkyl halide (R-X) (1.2 eq)
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of the starting alcohol in anhydrous DMF at 0 °C, add NaH portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC/LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Functionalization of the Secondary Amine
The secondary amine on the pyridine ring can be acylated, alkylated, or used in coupling reactions to introduce further diversity.
Workflow for Amine Group Functionalization:
Caption: Derivatization of the secondary amine.
Protocol 4: N-Acylation
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (R-COCl) or anhydride ((RCO)₂O) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the starting amine in DCM and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of the acyl chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Case Study: Application in Kinase Inhibitor Scaffolds
While specific examples of marketed drugs containing the exact this compound scaffold are not yet prevalent, this structural motif is highly relevant to the design of kinase inhibitors. The 2-aminopyridine core is a well-known hinge-binding motif in many kinase inhibitors. The trifluoromethyl group can provide beneficial interactions in the active site, and the aminoethanol side chain can be elaborated to occupy solvent-exposed regions or form additional interactions. For instance, in a patent for novel kinase inhibitors, similar substituted aminopyridine cores are utilized to generate potent compounds.[2][3]
Table 1: Physicochemical Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 153-154 | 32-34 |
| 2-Amino-5-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 162.11 | 204-206 | 78-82 |
| Ethanolamine | C₂H₇NO | 61.08 | 170 | 10.3 |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 128.7 | -67.5 |
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the rapid generation of diverse compound libraries. The incorporation of the trifluoromethylpyridine moiety provides a strong foundation for developing potent and selective therapeutic agents, particularly in the area of kinase inhibition. The protocols and application notes provided herein offer a solid framework for researchers to utilize this promising scaffold in their drug discovery endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7232842B2 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
Application of trifluoromethylpyridines in agrochemical synthesis
An Application Guide to Trifluoromethylpyridines in Agrochemical Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design. Among fluorinated motifs, the trifluoromethylpyridine (TFMP) moiety stands out for its profound impact on a molecule's biological activity and physicochemical properties.[1][2] This guide provides an in-depth exploration of the synthesis and application of TFMP derivatives, offering technical insights and detailed protocols relevant to the development of next-generation herbicides, insecticides, and fungicides.
The trifluoromethyl (-CF3) group is a powerful bioisostere for methyl or chloro groups and confers a unique combination of properties.[3][4] Its high electronegativity and steric bulk can significantly alter a molecule's conformation and electronic distribution, leading to enhanced binding affinity with target enzymes or receptors.[1][5] Furthermore, the strength of the carbon-fluorine bond imparts exceptional metabolic stability, increasing the persistence and efficacy of the active ingredient in the field.[3][6] When combined with the versatile pyridine ring, a common pharmacophore in its own right, the resulting TFMP scaffold becomes a privileged building block for creating novel crop protection agents.[1][7]
The industrial production of TFMP-containing agrochemicals relies on the efficient synthesis of key chlorinated trifluoromethylpyridine building blocks. The most common starting material is 3-picoline (3-methylpyridine), which is converted to intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[7][8]
The general strategy involves two main transformations: free-radical chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (HALEX) reaction where chlorine is displaced by fluorine using hydrogen fluoride (HF).[7][8]
General Industrial Synthetic Pathway
The transformation from picoline to the desired trifluoromethylpyridine can be achieved through various methods, including liquid-phase or vapor-phase reactions, and stepwise or simultaneous chlorination/fluorination processes.[7][8] The vapor-phase reaction over a transition metal catalyst is often advantageous as it can provide the key intermediate, 2,5-CTF, in a single step.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chigroup.site [chigroup.site]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Application Notes and Protocols for 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol in Heterocyclic Synthesis
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
The incorporation of a trifluoromethyl group (CF3) into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The compound 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol is a versatile bifunctional intermediate, strategically designed for the synthesis of more complex heterocyclic systems. It combines the desirable electronic properties of the 5-(trifluoromethyl)pyridine core with two reactive handles: a secondary amine and a primary alcohol. This unique arrangement opens avenues for a variety of subsequent chemical transformations, most notably intramolecular cyclization reactions to form fused ring systems.
These application notes provide a detailed examination of a key reaction involving this intermediate: the synthesis of 3-[5-(Trifluoromethyl)pyridin-2-yl]-1,3-oxazolidin-2-one. This transformation is a critical step in the synthesis of various biologically active compounds. The protocols and insights provided herein are intended for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉F₃N₂O | ECHEMI[2] |
| CAS Number | 874630-03-2 | ECHEMI[2] |
| Appearance | Off-white to light yellow solid | (Typical) |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Limited solubility in water. | (Inferred from common organic synthesis practices) |
Safety and Handling
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Core Application: Intramolecular Cyclization to form an Oxazolidinone Ring
A primary application of this compound is its conversion to the corresponding oxazolidinone. The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics. This cyclization reaction effectively translates the linear aminoethanol moiety into a rigid, five-membered heterocyclic ring, which can serve as a core for further functionalization.
The reaction proceeds via the activation of the hydroxyl group and subsequent intramolecular nucleophilic attack by the secondary amine. A common and highly effective method for this transformation is the use of a phosgene equivalent, such as carbonyldiimidazole (CDI), which acts as a carbonyl source to form the cyclic carbamate.
Diagram 1: Synthesis of 3-[5-(Trifluoromethyl)pyridin-2-yl]-1,3-oxazolidin-2-one
Caption: Workflow for the cyclization of this compound.
Detailed Experimental Protocol: Synthesis of 3-[5-(Trifluoromethyl)pyridin-2-yl]-1,3-oxazolidin-2-one
This protocol is based on established methodologies for the synthesis of oxazolidinones from aminoethanols using carbonyldiimidazole.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 206.17 | 5.00 g | 24.25 |
| Carbonyldiimidazole (CDI) | 162.15 | 4.34 g | 26.78 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.00 g, 24.25 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Addition of CDI: In a single portion, add carbonyldiimidazole (4.34 g, 26.78 mmol, 1.1 equivalents) to the solution.
-
Causality Note: CDI is a safe and effective phosgene equivalent. It reacts with the alcohol to form an imidazole-carboxylate intermediate, which is highly susceptible to intramolecular nucleophilic attack by the amine. The use of a slight excess of CDI ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: a. Once the reaction is complete, transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
- Causality Note: The aqueous wash removes any unreacted CDI and other water-soluble byproducts. c. Dry the organic layer over anhydrous magnesium sulfate. d. Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate). c. Combine the fractions containing the desired product and concentrate under reduced pressure to yield 3-[5-(Trifluoromethyl)pyridin-2-yl]-1,3-oxazolidin-2-one as a solid.
Expected Yield: 85-95%
Further Synthetic Applications
The resulting oxazolidinone is a valuable intermediate for further elaboration. The pyridine nitrogen can be oxidized, and the aromatic ring can undergo further substitution reactions, allowing for the introduction of additional diversity and the fine-tuning of the molecule's properties for specific applications in drug discovery and materials science.
Conclusion
This compound is a key building block for the synthesis of complex heterocyclic molecules. Its efficient cyclization to 3-[5-(Trifluoromethyl)pyridin-2-yl]-1,3-oxazolidin-2-one provides a robust entry into a class of compounds with significant potential in pharmaceutical and agrochemical research. The protocol detailed herein offers a reliable and high-yielding method for this important transformation.
References
Application Notes and Protocols: 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol in Coordination Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the novel ligand, 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol, in coordination chemistry. While this specific ligand is not yet prominently featured in published literature, this guide offers detailed, field-proven protocols and insights based on closely related N-(pyridyl)aminoalcohol systems. The methodologies presented are designed to be self-validating and are supported by authoritative references to fundamental principles and analogous chemical transformations. The aim is to equip researchers with the necessary knowledge to explore the coordination chemistry of this promising ligand and its potential applications in catalysis and materials science.
Introduction: The Potential of Fluorinated Pyridyl-Aminoalcohol Ligands
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group, in particular, can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with the versatile coordinating ability of a pyridine ring and an aminoalcohol moiety, the resulting ligand, this compound, presents a compelling scaffold for the development of novel metal complexes.
The N,N,O-tridentate coordination pocket offered by this ligand is anticipated to form stable chelate rings with a variety of transition metals, leading to complexes with unique electronic and steric properties. These properties, in turn, could translate to enhanced catalytic activity, interesting photophysical characteristics, or valuable biological activities. This guide provides a foundational framework for the synthesis of this ligand and its subsequent use in the preparation and investigation of its metal complexes.
Ligand Synthesis: A Proposed Protocol
The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution reaction. This method is well-established for the preparation of related N-substituted pyridinamines. The proposed two-step synthesis starts from the commercially available 3-picoline.
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
The key precursor, 2-chloro-5-(trifluoromethyl)pyridine, can be synthesized from 3-picoline through a vapor-phase chlorination/fluorination process. This industrial method allows for the efficient production of this valuable intermediate.[1]
Step 2: Synthesis of this compound
This step involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethanolamine. The lone pair of the amino group in ethanolamine acts as a nucleophile, displacing the chloride from the pyridine ring.
Protocol 1: Synthesis of this compound
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Ethanolamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), ethanolamine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-5-(trifluoromethyl)pyridine.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridyl protons, the methylene protons of the ethanolamine backbone, and the hydroxyl and amine protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring (including the trifluoromethyl-substituted carbon) and the ethanolamine backbone. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| FT-IR | Characteristic stretches for N-H, O-H, C-H, C=N, and C-F bonds. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |
Coordination Chemistry: Synthesis of Metal Complexes
The this compound ligand is expected to act as a versatile N,N,O-tridentate ligand, coordinating to metal centers through the pyridine nitrogen, the secondary amine nitrogen, and the hydroxyl oxygen. The synthesis of its metal complexes can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
General Considerations for Complex Synthesis
-
Choice of Metal: A wide range of transition metals can be used, including but not limited to Cu(II), Ni(II), Co(II), Zn(II), and Fe(II)/(III). The choice of metal will influence the geometry and properties of the resulting complex.
-
Solvent System: Methanol and ethanol are common solvents for the synthesis of such complexes as they readily dissolve both the ligand and many metal salts.
-
Stoichiometry: The ligand-to-metal ratio can be varied to potentially isolate complexes with different stoichiometries (e.g., 1:1 or 2:1).
-
Counter-ion: The counter-ion from the metal salt (e.g., chloride, nitrate, acetate) can sometimes influence the final structure of the complex, either by coordinating to the metal center or by participating in hydrogen bonding in the crystal lattice.
Protocol 2: General Synthesis of a Metal(II) Complex with this compound
Materials:
-
This compound (the ligand)
-
A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Methanol or Ethanol, anhydrous
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon) may be required for air-sensitive metals.
Procedure:
-
Dissolve the ligand (1.0 eq) in anhydrous methanol or ethanol in a Schlenk flask under an inert atmosphere.
-
In a separate vial, dissolve the metal(II) salt (1.0 eq for a 1:1 complex, or 0.5 eq for a 2:1 complex) in a minimal amount of the same solvent.
-
Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
A color change and/or the formation of a precipitate may be observed upon addition of the metal salt.
-
Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to reflux for 1-2 hours to ensure complete reaction.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent under reduced pressure or allow for slow evaporation at room temperature to induce crystallization.
-
The resulting solid can be recrystallized from a suitable solvent system to obtain X-ray quality crystals.
Expected Characterization of Metal Complexes:
| Technique | Expected Observations |
| FT-IR | Shift in the N-H and O-H stretching frequencies upon coordination. Appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations. |
| UV-Vis | Appearance of d-d transitions for colored transition metal complexes. |
| Elemental Analysis | Confirmation of the elemental composition of the complex. |
| Magnetic Susceptibility | Determination of the magnetic moment for paramagnetic complexes. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry. |
Potential Applications and Protocols
Based on the coordination chemistry of analogous pyridyl-aminoalcohol ligands, metal complexes of this compound are anticipated to have applications in catalysis. The electron-withdrawing trifluoromethyl group can modulate the electronic properties of the metal center, potentially enhancing its catalytic activity.
Catalytic Oxidation Reactions
Metal complexes of pyridinyl alcohols have been successfully employed as catalysts in the oxidation of hydrocarbons.[2] The following protocol is a representative example for the catalytic oxidation of an alcohol.
Protocol 3: Catalytic Oxidation of 1-Phenylethanol
Materials:
-
Synthesized metal complex (catalyst)
-
1-Phenylethanol (substrate)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) or hydrogen peroxide (H₂O₂) (oxidant)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
In a reaction vial, dissolve the metal complex catalyst (e.g., 1 mol%) and 1-phenylethanol (1.0 mmol) in acetonitrile (5 mL).
-
Add the oxidant (e.g., TBHP, 2.0 eq) to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 60 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of the substrate and the yield of the product (acetophenone).
-
Upon completion, the reaction can be quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The product can be extracted with an organic solvent (e.g., diethyl ether) for further analysis.
Visualizations
Proposed Synthesis of the Ligand
Caption: Proposed two-step synthesis of the target ligand.
General Coordination of the Ligand to a Metal Center
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol herein details a robust and scalable method centered on the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-(trifluoromethyl)pyridine with ethanolamine. This guide offers in-depth technical details, explains the rationale behind procedural choices, and provides a framework for process optimization and safety management.
Introduction: Significance and Synthetic Strategy
This compound is a valuable building block in medicinal and process chemistry. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of parent molecules, making this intermediate particularly useful in drug design.[1] The synthesis of this compound is most efficiently achieved through the reaction of 2-chloro-5-(trifluoromethyl)pyridine with an excess of ethanolamine. This approach is favored for its atom economy, relatively mild conditions, and the ready availability of the starting materials.[2]
Two primary synthetic routes are plausible for the formation of the critical C-N bond: Palladium-catalyzed Buchwald-Hartwig amination and direct nucleophilic aromatic substitution (SNAr). While the Buchwald-Hartwig reaction is a powerful tool for C-N bond formation, for this specific transformation, the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen sufficiently activate the aromatic ring for direct SNAr.[3] This circumvents the need for expensive and potentially toxic heavy metal catalysts, rendering the SNAr approach more cost-effective and environmentally benign for industrial-scale production.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below:
Caption: The SNAr reaction mechanism for the synthesis.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the carbon atom bearing the chlorine atom on the pyridine ring. This carbon is electron-deficient due to the inductive and mesomeric effects of the trifluoromethyl group and the ring nitrogen.
-
Formation of the Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. The negative charge is stabilized by resonance, particularly by delocalization onto the electron-withdrawing trifluoromethyl group and the pyridine nitrogen.
-
Restoration of Aromaticity: The complex then collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyridine ring to form the final product.
The use of excess ethanolamine serves a dual purpose: it drives the reaction to completion according to Le Châtelier's principle and also acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls and safety considerations.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-Chloro-5-(trifluoromethyl)pyridine | 98% | Commercially Available |
| Ethanolamine | 99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Sodium Hydroxide | Pellets, 97% | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | - | Commercially Available |
| 5L Jacketed Glass Reactor | - | Standard laboratory supplier |
| Mechanical Stirrer | - | Standard laboratory supplier |
| Condenser | - | Standard laboratory supplier |
| Temperature Probe | - | Standard laboratory supplier |
| Heating/Cooling Circulator | - | Standard laboratory supplier |
| Rotary Evaporator | - | Standard laboratory supplier |
Experimental Procedure
Caption: The overall experimental workflow for the synthesis.
-
Reactor Setup: Assemble a 5L jacketed glass reactor equipped with a mechanical stirrer, condenser, and a temperature probe. Ensure the system is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: To the reactor, add 2-chloro-5-(trifluoromethyl)pyridine (100 g, 0.55 mol) and ethanolamine (168 g, 2.75 mol, 5 equivalents).
-
Reaction: Begin stirring and heat the reaction mixture to a gentle reflux (approximately 110-115 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add 1 L of water to the reaction mixture with stirring.
-
Extraction: Transfer the mixture to a suitable separatory funnel and extract with toluene (3 x 500 mL).
-
Washing: Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 500 mL) to remove any unreacted ethanolamine and its salt, followed by a wash with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot toluene and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold toluene, and dry under vacuum to a constant weight.
Expected Yield and Characterization
-
Expected Yield: 85-95%
-
Appearance: Off-white to pale yellow solid.
-
Characterization Data (Predicted based on similar structures[4][5][6]):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.95 (s, 1H), 7.35 (d, J = 8.8 Hz, 1H), 6.45 (d, J = 8.8 Hz, 1H), 4.85 (br s, 1H), 3.75 (t, J = 5.2 Hz, 2H), 3.40 (t, J = 5.2 Hz, 2H), 2.05 (t, J = 5.6 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 159.0, 145.5 (q, J = 4.0 Hz), 134.0 (q, J = 4.0 Hz), 124.0 (q, J = 272.0 Hz), 116.0 (q, J = 33.0 Hz), 106.0, 62.0, 45.0.
-
IR (KBr, cm⁻¹): 3350 (N-H), 3280 (O-H), 2950, 2880 (C-H), 1610, 1580 (C=C, C=N), 1330 (C-F).
-
MS (ESI): m/z 207.1 [M+H]⁺.
-
Safety and Handling Precautions
-
2-Chloro-5-(trifluoromethyl)pyridine: This starting material is harmful if swallowed or inhaled and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethanolamine: Corrosive and can cause severe skin burns and eye damage. Handle with care, ensuring adequate ventilation and appropriate PPE.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. Use in a well-ventilated area away from ignition sources.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
The reaction should be conducted in a robust reactor system with proper temperature control to manage any potential exotherms. Always consult the Safety Data Sheets (SDS) for all reagents before commencing work.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Solvent | Toluene or neat (no solvent) | Toluene is a good choice for managing the reaction temperature and facilitating work-up. Running the reaction neat is possible but may require more precise temperature control to avoid side reactions. If the reaction is sluggish in toluene, a higher boiling point solvent like xylene could be considered. |
| Base | Excess Ethanolamine | Using ethanolamine as both reactant and base is efficient. If side reactions are observed, an external inorganic base like potassium carbonate could be used, though this would require an additional separation step. |
| Temperature | 110-115 °C | This temperature provides a good reaction rate without significant decomposition. Lower temperatures will slow the reaction, while higher temperatures could lead to the formation of impurities. |
| Work-up | Aqueous wash with NaOH | The sodium hydroxide wash is crucial for removing excess ethanolamine and its salt, which can interfere with crystallization. Ensure thorough phase separation to minimize water in the organic layer. |
| Purification | Recrystallization from Toluene | Toluene is a suitable solvent for recrystallization, providing good recovery of the pure product. If the product oils out, seeding with a small crystal or trying a different solvent system (e.g., ethyl acetate/hexanes) may be necessary. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of a nucleophilic aromatic substitution reaction offers a cost-effective and straightforward approach for large-scale production. Adherence to the detailed procedure and safety precautions will ensure a high yield of the desired product with excellent purity.
References
- 1. DE3162756D1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound CAS#: 874630-03-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
Welcome to the technical support guide for the synthesis of 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, a key example of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring. Our goal is to provide actionable insights and scientifically-grounded solutions to help you improve reaction yields, minimize impurities, and ensure reproducible results.
The core of this synthesis involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethanolamine. The success of this SNAr reaction is highly dependent on a careful balance of reaction parameters. This guide provides a structured approach to troubleshooting and optimization, grounded in established chemical principles.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary causes?
A low or non-existent yield is often traceable to one of four key areas: reaction kinetics, reactant quality, competing side reactions, or workup/purification losses.
1. Insufficient Reaction Rate: The SNAr reaction rate is governed by temperature, solvent, and the concentration of your nucleophile.
-
Temperature: This reaction often requires elevated temperatures to overcome the activation energy barrier. A study on a similar synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol demonstrated a significant increase in reaction rate and yield when moving from 120°C to 160°C.[1][2] If you are running the reaction at or below 100°C, a slow rate is the likely culprit.
-
Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred. These solvents effectively solvate the reactants and, more importantly, stabilize the charged, non-aromatic Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the transition state energy.[3] Running the reaction neat (without solvent) is also a viable option and can be effective at high temperatures.[1]
2. Quality of Starting Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine: The purity of this starting material is critical. It is often synthesized via multi-step processes from precursors like 3-picoline, which can introduce isomeric impurities (e.g., 2-chloro-3-trifluoromethylpyridine) that are difficult to separate.[4][5] These isomers may have different reactivities or lead to undesired byproducts. Always verify the purity of your starting material by NMR or GC-MS before use.
-
Ethanolamine: Ensure it is free of excess water, which can interfere with the reaction, especially if a base is used.
3. Inefficient Nucleophilic Attack:
-
Base: While ethanolamine is a potent nucleophile, the reaction can generate HCl as a byproduct, which will protonate the amine of either the starting material or the product, effectively quenching the nucleophile. The addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like DIPEA) can scavenge this acid and maintain the concentration of the free-base nucleophile. The choice of base can be critical, with cesium carbonate often providing superior results in related SNAr reactions.[6]
Q2: My analysis (TLC, LC-MS) shows a significant amount of unreacted 2-chloro-5-(trifluoromethyl)pyridine even after extended reaction times. How can I drive the reaction to completion?
This indicates that the reaction equilibrium is not being pushed towards the product side or the reaction rate is prohibitively slow under your current conditions.
-
Increase Nucleophile Equivalents: A common strategy is to use a molar excess of ethanolamine (e.g., 2 to 5 equivalents). This increases the probability of a successful collision between the electrophile and nucleophile, driving the reaction forward according to Le Châtelier's principle.
-
Increase Temperature: As mentioned, temperature is a critical factor. A systematic increase in temperature (e.g., in 10-20°C increments) should be your first step. For pyridine substrates, temperatures in the range of 120-180°C are often necessary.[1][7]
-
Add a Base: If you are not already using one, adding an acid scavenger like K₂CO₃ is highly recommended. The in-situ generation of HCl will protonate the highly nucleophilic primary amine of ethanolamine, rendering it inactive. A base prevents this self-quenching.
Q3: I'm observing several unknown spots on my TLC plate. What are the likely side products and how can I minimize them?
The formation of multiple byproducts typically points to side reactions or decomposition under harsh conditions.
Potential Side Reactions:
-
N,O-Bis-arylation: While less likely due to the lower nucleophilicity of the product's secondary amine, it is possible for the product to react with another molecule of 2-chloro-5-(trifluoromethyl)pyridine. This can be suppressed by using a larger excess of ethanolamine.
-
O-Arylation: The hydroxyl group of ethanolamine is also nucleophilic. While the amine is significantly more reactive, O-arylation can occur, particularly if a strong base is used that deprotonates the alcohol. Using a milder base (e.g., K₂CO₃ vs. NaH) can mitigate this.
-
Decomposition: The trifluoromethyl group can be sensitive to very high temperatures and strongly basic conditions, potentially leading to decomposition pathways.
Minimization Strategies:
-
Control Temperature: Avoid excessive temperatures that could lead to thermal degradation.
-
Optimize Base: Use the mildest base necessary to achieve the desired reaction rate. Inorganic carbonates are often a good starting point.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for this reaction?
This reaction is a classic Nucleophilic Aromatic Substitution (SNAr). The mechanism proceeds via two steps:
-
Addition: The nitrogen atom of ethanolamine attacks the carbon atom at the 2-position of the pyridine ring. This position is highly activated (electron-deficient) due to the inductive effect of the ring nitrogen and the powerful electron-withdrawing trifluoromethyl group at the 5-position.[8] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the ring and onto the nitrogen atom.[9]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast.
The initial nucleophilic attack is usually the rate-determining step of the reaction.[8]
Caption: The SNAr mechanism for the synthesis.
Q2: What are the recommended starting conditions for optimization?
A robust starting point for optimization is crucial. The following table summarizes recommended conditions based on literature for analogous reactions.
| Parameter | Recommended Starting Condition | Rationale & Considerations |
| Solvent | DMSO or NMP | Polar aprotic solvents stabilize the charged intermediate. A neat reaction is also an option. |
| Temperature | 120 - 140 °C | Balances reaction rate with potential for decomposition. Increase if the reaction is slow.[1] |
| Base | K₂CO₃ (2.0 eq) | Mild, inexpensive, and effective at scavenging HCl without promoting side reactions. |
| Ethanolamine | 2.0 - 3.0 eq | Using an excess drives the reaction to completion. |
| Atmosphere | Nitrogen or Argon | Prevents potential oxidative side reactions at elevated temperatures. |
Q3: How should I perform the workup and purification?
Proper workup and purification are essential to isolate a high-purity product and accurately assess your yield.
Workup Protocol:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching/Dilution: Dilute the mixture with water and a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer 2-3 times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine to remove residual water and water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification Methods:
-
Crystallization: The crude product, if solid, can often be purified by recrystallization from a suitable solvent system (e.g., heptane/EtOAc, ethanol/water). This is an efficient method for removing minor impurities.[10]
-
Column Chromatography: For oily products or mixtures that are difficult to crystallize, silica gel column chromatography is the most effective method. A gradient elution system, such as heptane/ethyl acetate, will typically provide good separation of the product from unreacted starting materials and byproducts.
-
Pulping/Trituration: If the crude product is a solid contaminated with soluble impurities, suspending it in a solvent in which the product is poorly soluble (like petroleum ether or diethyl ether) with stirring can effectively wash away the impurities.[11]
Visualized Troubleshooting Workflow
Use this flowchart to systematically diagnose issues with your synthesis.
Caption: A decision tree for troubleshooting low yield.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Buy 2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-2-yl)-ethanol [smolecule.com]
- 10. data.epo.org [data.epo.org]
- 11. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
Welcome to the dedicated technical support guide for the purification of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The advice provided is grounded in established chemical principles and field-proven experience to ensure both scientific accuracy and practical utility.
Understanding the Molecule and Its Challenges
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of a trifluoromethyl group enhances metabolic stability and binding affinity, while the amino-ethanol side chain offers a site for further chemical modification. However, these same features can present unique purification challenges. The basic nitrogen on the pyridine ring and the amino group, coupled with the polar hydroxyl group, can lead to issues with solubility, product isolation, and the removal of structurally similar impurities.
A common synthetic route to this compound involves the nucleophilic substitution of a halogenated pyridine, such as 2-chloro-5-(trifluoromethyl)pyridine, with ethanolamine. This reaction can lead to several impurities that need to be carefully removed.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Oily Product Instead of a Solid After Synthesis
Question: After the reaction work-up, my product is a persistent oil, making it difficult to handle and purify. How can I induce crystallization?
Answer: An oily product is a common issue and can be caused by residual solvent or the presence of impurities that depress the melting point. Here’s a systematic approach to tackle this:
-
Ensure Complete Solvent Removal: Initially, ensure all reaction solvents (e.g., DMF, DMSO) are thoroughly removed under high vacuum. Co-evaporation with a non-polar solvent like toluene can help azeotropically remove residual high-boiling point solvents.
-
Solvent-Induced Precipitation/Crystallization:
-
From a Non-Polar Solvent: Dissolve the oil in a minimum amount of a polar solvent in which it is highly soluble (e.g., ethanol, methanol). Then, slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes, heptane) dropwise with vigorous stirring until turbidity persists. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites. Cool the mixture in an ice bath or refrigerator to promote crystallization.
-
From Water (if applicable): If your compound is sparingly soluble in water, dissolving the oil in an organic solvent and then performing a liquid-liquid extraction with pH adjustment can be effective. The basic nature of your compound means it can be protonated. Extracting into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the product can be a powerful purification step.
-
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.
Issue 2: Incomplete Removal of Starting Material (2-Chloro-5-(trifluoromethyl)pyridine)
Question: My NMR/LC-MS analysis shows the presence of the starting material, 2-chloro-5-(trifluoromethyl)pyridine, even after purification. How can I remove it effectively?
Answer: The starting material is less polar than your desired product. This difference in polarity is the key to its removal.
-
Column Chromatography: This is the most reliable method for removing non-polar impurities. A silica gel column is recommended.
-
Solvent System: A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often effective. A good starting point is a mixture of hexanes and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase it to elute your more polar product. The less polar starting material will elute first.[1]
-
TLC Monitoring: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to ensure good separation between the starting material and the product.[1]
-
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will be protonated and move into the aqueous layer. The unreacted, non-basic starting material will remain in the organic layer.
-
Separate the layers.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining traces of the starting material.
-
Basify the aqueous layer with a base (e.g., 1M NaOH, saturated NaHCO₃) to a pH > 9 to deprotonate and precipitate your product.
-
Extract your product back into an organic solvent, dry the organic layer with a drying agent (e.g., Na₂SO₄, MgSO₄), and concentrate to obtain the purified product.
-
Issue 3: Presence of a Disubstituted Byproduct
Question: I have identified a byproduct with a higher molecular weight, which I suspect is from the disubstitution of ethanolamine. How can I remove this?
Answer: This byproduct, where the nitrogen of the product has reacted with another molecule of the starting material, will be significantly less polar than your desired product due to the absence of the N-H proton.
-
Column Chromatography: Similar to removing the starting material, column chromatography is highly effective. The disubstituted byproduct will have a different polarity and should separate from your product. A carefully optimized gradient elution is crucial.
-
Recrystallization: If the byproduct is present in a small amount, recrystallization can be effective. The key is to find a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution.
-
Solvent Screening: Screen various solvents such as ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound?
A1: For achieving high purity, especially on a research scale, silica gel column chromatography is generally the most effective method. It allows for the separation of impurities with different polarities, including unreacted starting materials and byproducts. For larger scales, recrystallization is often more practical and economical if a suitable solvent system can be identified.
Q2: What are the expected physicochemical properties of this compound?
-
Appearance: Likely a white to off-white solid at room temperature.[3]
-
Solubility: Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. It should have limited solubility in non-polar solvents like hexanes. Its solubility in water is likely to be pH-dependent.
-
pKa: The pyridine nitrogen and the secondary amine will be basic. The pKa of the pyridinium ion is likely to be in the range of 3-5, and the secondary ammonium ion will be around 9-11.
Q3: How can I monitor the purity of my compound during the purification process?
A3: A combination of techniques is recommended for robust purity assessment:
-
Thin Layer Chromatography (TLC): An indispensable tool for real-time monitoring of reactions and for optimizing solvent systems for column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. ¹⁹F NMR is particularly useful for compounds containing a trifluoromethyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially for polar compounds. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. In reverse-phase chromatography, the elution order is reversed compared to normal-phase, with more polar compounds eluting first.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method prevents the overloading of the column top.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully add the prepared slurry of the product onto the top of the packed column.
-
Elution: Begin eluting with the starting solvent mixture. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the product.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Visual Workflow and Decision Making
Diagram 1: General Purification Workflow
References
Technical Support Center: Synthesis of Trifluoromethylpyridine Compounds
Welcome to the technical support center for the synthesis of trifluoromethylpyridine (TFMP) compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The incorporation of a trifluoromethyl (CF₃) group into a pyridine scaffold is a cornerstone of modern medicinal and agrochemical development, known to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, the unique electronics of the pyridine ring and the reactivity of trifluoromethylating agents present distinct challenges. This document provides in-depth, field-proven insights to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs) on Core Synthesis Challenges
This section addresses the most common issues encountered during the synthesis of trifluoromethylpyridines, organized by the type of synthetic challenge.
Issues of Regioselectivity in Direct C-H Trifluoromethylation
Direct C-H functionalization is an attractive, atom-economical approach, but controlling the position of trifluoromethylation is a significant hurdle.[1]
Q1: My direct trifluoromethylation of an unsubstituted pyridine yields a mixture of 2-, 3-, and 4-CF₃ isomers with low conversion. Why is the selectivity poor and how can I improve it?
A1: This is a classic challenge rooted in the inherent reactivity of the pyridine ring. In many radical-based C-H trifluoromethylations (e.g., using the Langlois reagent), the trifluoromethyl radical is highly reactive and relatively unselective, attacking the electron-deficient pyridine ring at multiple positions.[2] The slight preference for the C2 and C4 positions is often marginal.
Troubleshooting Protocol:
-
Activate the Pyridine Ring: The most effective strategy is to alter the electronic properties of the pyridine nitrogen to direct the incoming group.
-
N-Oxide Formation: Convert the pyridine to its corresponding N-oxide. The N-oxide group is activating and directs trifluoromethylation preferentially to the C2 position. The N-oxide can be removed later via reduction (e.g., with PCl₃ or PPh₃).
-
N-alkylation (Pyridinium Salt): Formation of an N-methylpyridinium salt dramatically increases the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic trifluoromethylation.[1][3] A highly regioselective C2-trifluoromethylation can be achieved by treating N-methylpyridinium iodide salts with trifluoroacetic acid and a silver carbonate promoter.[1][3]
-
-
Optimize the Radical Generation Method: The choice of radical initiator and solvent can influence selectivity. For Minisci-type reactions, conditions that favor the formation of a pyridinium radical cation can enhance selectivity for the C2 and C4 positions.
Q2: I am attempting a C3-selective trifluoromethylation on my pyridine substrate, but the reaction consistently yields the C2/C4 isomers. How can I achieve C3 functionalization?
A2: The C3 position of pyridine is the most difficult to functionalize directly via radical or electrophilic pathways due to its electronic properties. Achieving C3 selectivity requires a specific mechanistic approach that overrides the ring's innate reactivity. A successful strategy involves the temporary dearomatization of the pyridine ring through nucleophilic activation.[4]
Recommended Strategy: Hydrosilylation-Mediated C3-Trifluoromethylation
This method involves the nucleophilic activation of the pyridine ring via hydrosilylation to form an N-silyl enamine intermediate. This intermediate then reacts with an electrophilic CF₃ source (e.g., a Togni reagent) to achieve trifluoromethylation at the C3 position.[4]
-
Key Reagents: A hydrosilane (e.g., Ph₂SiH₂), a Lewis acid catalyst (e.g., B(C₆F₅)₃), and an electrophilic trifluoromethylating agent.
-
Mechanism: The reaction proceeds by activating the pyridine towards nucleophilic attack, fundamentally changing its reactivity pattern away from typical radical substitution.[4]
Side Reactions with Common Trifluoromethylating Reagents
The choice of reagent is critical, and each comes with a unique profile of potential side reactions.
Q3: When using the Ruppert-Prakash reagent (TMSCF₃) with a fluoride initiator like TBAF, my reaction is sluggish and gives low yields. What are the common causes?
A3: This issue almost always points to problems with the generation of the active trifluoromethyl anion (CF₃⁻). The effectiveness of the Ruppert-Prakash reagent is highly dependent on the quality of the reagents and strictly anhydrous conditions.[5]
Troubleshooting Checklist:
-
Initiator Inactivity: Fluoride initiators like TBAF are extremely hygroscopic.[5] Moisture will quench the initiator and prevent the reaction.
-
Solution: Use a freshly opened bottle of anhydrous TBAF solution or dry the solid under a high vacuum before use. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
-
Reagent Quality: The purity of TMSCF₃ can degrade over time.
-
Solution: If you suspect reagent degradation, use a new batch or purify the existing reagent by distillation.[5]
-
-
Solvent Choice: While THF is common, reactions can be slow.
-
Solution: Switching to a more polar aprotic solvent like DMF can significantly accelerate the reaction, especially with less active catalysts like K₂CO₃.[5]
-
Q4: I am using the Langlois reagent (CF₃SO₂Na) and see significant formation of trifluoromethane (CF₃H) gas and other unidentified byproducts instead of my desired trifluoromethylated pyridine. What is causing this?
A4: This is a common side reaction pathway for the Langlois reagent. The reaction proceeds via the formation of a trifluoromethyl radical (•CF₃). This highly reactive radical can either add to your pyridine substrate (desired pathway) or abstract a hydrogen atom from the solvent or substrate to form trifluoromethane (CF₃H), which is a volatile byproduct.[2]
Mitigation Strategies:
-
Optimize Oxidant and Solvent: The choice of oxidant (e.g., tBuOOH, K₂S₂O₈) and solvent is crucial for efficient generation of the •CF₃ radical and minimizing H-abstraction.
-
Control Substrate Concentration: Ensure the concentration of the pyridine substrate is high enough to effectively trap the •CF₃ radical as it is formed.
-
Aqueous Media: For certain substrates, performing the reaction in an aqueous medium can be surprisingly effective. An intramolecular Minisci reaction using the Langlois reagent in water has been shown to be efficient, proceeding smoothly under open air.[6]
Instability of the Trifluoromethyl Group
While the C-F bond is strong, the CF₃ group is not invincible and can be susceptible to degradation under certain conditions.
Q5: After purification, my final trifluoromethylpyridine product appears to be degrading over time. I am observing byproducts that seem to be difluoromethyl (CF₂H) or carboxylic acid derivatives. What is happening?
A5: This indicates either defluorination or hydrolysis of the trifluoromethyl group.
-
Hydrolysis: The CF₃ group on a pyridine ring can be surprisingly susceptible to hydrolysis, especially if there are activating groups on the ring or if the compound is subjected to harsh basic or acidic conditions during workup or purification.[7][8] The hydrolysis proceeds via nucleophilic attack on the carbon of the CF₃ group, eventually leading to the formation of a carboxylic acid.
-
Prevention: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Use buffered aqueous solutions for extractions and purify using neutral-phase chromatography (e.g., silica gel) without acidic or basic additives if possible.
-
-
Defluorination: Selective reduction of a CF₃ group to a CF₂H group can occur under specific reductive conditions, for instance, using magnesium metal.[9] While less common under standard synthetic conditions, it's a possibility if potent reducing agents are present. More relevant is base-promoted elimination, which can lead to a difluoro-p-quinomethide intermediate that can be trapped by nucleophiles.[9]
-
Prevention: Carefully control the pH and avoid strong, non-nucleophilic bases if instability is observed. Ensure all reducing agents are fully quenched during the workup.
-
Part 2: Troubleshooting Workflows and Data
A systematic approach is key to solving synthetic challenges. The following workflow and data tables provide a structured guide to optimization.
Visual Troubleshooting Guide
This workflow provides a decision tree for troubleshooting low yields in direct trifluoromethylation reactions.
Caption: Troubleshooting workflow for low-yield trifluoromethylation.
Comparative Data on Trifluoromethylation Methods
The choice of synthetic route can have a dramatic impact on the outcome. Industrial processes often favor multi-step but high-yielding routes, while discovery labs may prefer direct C-H functionalization.
| Method | Starting Material | Key Reagents | Common Side Products | Typical Yields | Reference |
| Halogen Exchange | 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, Metal Halide Catalyst | Incomplete fluorination, Ring decomposition | High (Industrial) | [10] |
| Simultaneous Vapor-Phase | 3-Picoline | Cl₂, HF, Transition Metal Catalyst | Multi-chlorinated pyridines, Over-chlorination | Good (Industrial) | [11][12] |
| Direct C-H (N-Oxide) | Pyridine N-Oxide | TFAA, Photoredox Catalyst | Di-trifluoromethylation | Moderate to High | [13] |
| Direct C-H (Pyridinium) | N-Methylpyridinium Iodide | TFA, Ag₂CO₃ | - | Good to Excellent | [1][3] |
| Cyclocondensation | Trifluoromethyl building block (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) | Ammonia source, other components | Regioisomers (if unsymmetrical) | Good to Excellent | [11][12][14] |
Table 1: Comparison of major synthetic routes to trifluoromethylpyridines and their associated side products.
Part 3: Mechanistic Insights and Key Pathways
Understanding the underlying mechanism is crucial for predicting and preventing side reactions.
Radical vs. Nucleophilic Pathways
The diagram below illustrates the divergent pathways of a trifluoromethyl radical versus a trifluoromethyl anion when reacting with an activated pyridine ring (N-Z⁺).
Caption: Competing radical vs. nucleophilic trifluoromethylation pathways.
This visualization highlights the critical difference between the two main approaches. In the radical pathway, the primary side reaction is often hydrogen abstraction by the highly energetic CF₃ radical. In the nucleophilic pathway, the main risk is the premature quenching of the CF₃ anion by stray protons (e.g., from moisture) before it can add to the pyridine ring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 13. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Technical Support Center: Stability and Degradation of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol in Solution
Welcome to the technical support center for 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to proactively address challenges you may encounter during your experiments.
Introduction
This compound is a molecule of interest in various research and development fields. Understanding its stability in solution is critical for obtaining reliable and reproducible experimental results, as well as for defining appropriate storage and handling conditions. This guide provides a framework for identifying and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The molecule possesses several functional groups that can influence its stability:
-
Secondary Amine: The amino group linking the pyridine and ethanol moieties can be susceptible to oxidation.
-
Primary Alcohol: The hydroxyl group on the ethanol moiety can undergo oxidation to form an aldehyde or a carboxylic acid.
-
Trifluoromethylpyridine Ring: This heterocyclic ring system is generally stable, but the trifluoromethyl group can be susceptible to nucleophilic attack under certain conditions. The pyridine ring itself can also be subject to photodegradation.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on its structure, the following degradation pathways are plausible:
-
Oxidative Degradation: The secondary amine and primary alcohol are prone to oxidation. This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.
-
Hydrolysis: While the core structure is not readily hydrolyzable, extreme pH conditions could potentially affect the molecule's integrity over extended periods.
-
Photodegradation: Aromatic systems like the pyridine ring can absorb UV light, leading to photochemical degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be:
-
Stored at low temperatures (2-8 °C or frozen at -20 °C to -80 °C, depending on the solvent and required storage duration).
-
Protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Purged with an inert gas like nitrogen or argon to remove dissolved oxygen, especially for long-term storage.
Q4: Which solvents are recommended for preparing solutions of this compound?
A4: The choice of solvent will depend on the specific application. However, for stability studies, it is advisable to use high-purity, peroxide-free solvents. Common solvents such as DMSO, ethanol, and methanol are often suitable. It is crucial to assess the compound's stability in the chosen solvent as part of your experimental validation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency or concentration over time in solution. | Chemical Degradation: The compound may be degrading due to oxidation, hydrolysis, or photodegradation. | 1. Review Storage Conditions: Ensure the solution is stored protected from light, at the appropriate low temperature, and under an inert atmosphere if necessary. 2. Solvent Quality: Use fresh, high-purity, and, if applicable, peroxide-free solvents. 3. Perform a Forced Degradation Study: This will help identify the specific conditions (pH, light, oxidation, heat) that cause degradation and allow you to develop mitigation strategies. (See Protocol 1) |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of Degradation Products: The new peaks are likely impurities resulting from the degradation of the parent compound. | 1. Characterize the Impurities: If possible, use mass spectrometry (MS) to determine the mass of the impurities. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). 2. Stress Testing: Subject the compound to forced degradation conditions to intentionally generate the impurities. This can help confirm their origin and develop an analytical method that separates them from the parent peak. |
| Inconsistent or non-reproducible experimental results. | Variable Compound Stability: If the stability of the compound in your experimental matrix is not well-controlled, it can lead to variability in the effective concentration of the active molecule. | 1. Establish a Stability Profile: Determine the stability of the compound under your specific experimental conditions (e.g., in cell culture media at 37°C). This may involve time-course experiments to measure the compound's concentration. 2. Prepare Fresh Solutions: If the compound is found to be unstable under your experimental conditions, prepare solutions fresh before each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance.[1][2] This protocol outlines a general approach to assess the stability of this compound.
Objective: To identify the degradation pathways and products of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
HPLC or UPLC system with a UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for a defined period.
-
-
Thermal Degradation:
-
Expose a solid sample and a solution sample to elevated temperatures (e.g., 60°C) for a defined period.
-
-
Photodegradation:
-
Expose a solid sample and a solution sample to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be wrapped in foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples and a control sample by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Identify the conditions under which the compound is most unstable.
-
If using an MS detector, analyze the mass of the degradation products to propose degradation pathways.
Visualizing Workflows and Pathways
Experimental Workflow for Forced Degradation Study
A workflow for conducting a forced degradation study.
Potential Degradation Pathways
Potential degradation pathways for the target compound.
References
How to remove impurities from 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
An Expert Guide to the Purification of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and require methods to ensure its purity. High purity is essential as impurities can negatively affect reaction yields, generate unwanted byproducts, and compromise the biological activity and safety of final compounds.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during the purification process.
Part 1: Impurity Identification and Analysis
Before any purification can be optimized, it is critical to understand the potential impurities present and how to detect them.
Q1: What are the most likely impurities in a crude sample of this compound?
The impurities in your sample are almost always a direct result of the synthetic route used. The most common synthesis for this compound is a nucleophilic aromatic substitution reaction between 2-chloro-5-(trifluoromethyl)pyridine and ethanolamine .
Based on this, the primary impurities are typically:
-
Unreacted Starting Materials:
-
2-chloro-5-(trifluoromethyl)pyridine: A common and often less polar impurity.
-
Ethanolamine: Highly polar and usually removed during aqueous work-up, but can persist.
-
-
Reaction Byproducts:
-
2-hydroxy-5-(trifluoromethyl)pyridine: Formed by the hydrolysis of the starting material, 2-chloro-5-(trifluoromethyl)pyridine, if water is present in the reaction.
-
Bis-arylated Ethanolamine: A secondary reaction where the nitrogen of the product attacks another molecule of 2-chloro-5-(trifluoromethyl)pyridine. This is more common if reaction temperatures are too high or if there is a significant excess of the chloro-pyridine starting material.
-
Expert Insight: The trifluoromethyl group on the pyridine ring is a strong electron-withdrawing group, which makes the 2-position highly susceptible to nucleophilic attack.[2] This reactivity also increases the likelihood of hydrolysis if reaction conditions are not scrupulously anhydrous.
Caption: Synthesis pathway and common impurity sources.
Q2: Which analytical methods are best for assessing the purity of my compound?
A multi-technique approach is often the most comprehensive for purity analysis.[3] High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural confirmation.[3][4]
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[4] | Chemical purity, presence of related substances and process impurities. | High resolution, robust, quantitative, and widely available.[1] | Does not provide definitive structural information on its own. |
| Quantitative ¹H-NMR (qNMR) | Measures the nuclear spin of protons. Signal area is directly proportional to the number of protons. | Absolute purity, structural confirmation of the main component and impurities. | Provides unambiguous structural information. Can quantify impurities without needing a reference standard for each one. | Lower sensitivity for minor impurities compared to HPLC.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS.[1] | Molecular weight verification of the main peak and impurities. | Excellent for identifying unknown impurities by their mass-to-charge ratio.[1] | Quantitative accuracy can be lower than HPLC-UV without careful calibration. |
Detailed Protocol: Purity Analysis by RP-HPLC
This method is designed for the quantification of this compound and the detection of process-related impurities.
| Parameter | Condition | Justification |
| Instrumentation | HPLC system with a UV detector | Standard equipment for purity analysis.[1] |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate the basic pyridine nitrogen, ensuring sharp, symmetrical peaks by preventing interaction with residual silanols on the column.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | 0-2 min: 5% B; 2-17 min: 5% to 95% B; 17-20 min: 95% B; 20.1-25 min: 5% B | A gradient is used to elute a range of compounds with different polarities, from polar (early eluting) to nonpolar (late eluting) impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic pyridine rings typically show strong absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL. | Ensures the sample is fully dissolved in a solvent compatible with the mobile phase. |
Part 2: Purification Methodologies & Troubleshooting
This section details the most effective purification strategies and provides solutions to common problems.
Q3: My crude product is a solid. How can I purify it by recrystallization?
Recrystallization is an excellent and cost-effective method for purifying solid compounds if a suitable solvent can be found. The principle relies on the target compound and its impurities having different solubilities in the chosen solvent at different temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions near its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalysts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Solvent Selection Guide for Recrystallization Screening
| Solvent System | Polarity | Comments |
| Isopropanol / Water | High | Often a good choice for compounds with H-bond donors/acceptors.[6] |
| Ethanol / Water | High | Similar to isopropanol, but losses can sometimes be higher.[6] |
| Ethyl Acetate / Heptane | Medium | A versatile system. Dissolve in hot ethyl acetate and add heptane as an anti-solvent. |
| Toluene | Low-Medium | Good for aromatic compounds; may require cooling to low temperatures. |
| Acetonitrile | High | Can be effective but is a relatively strong solvent. |
Q4: My product is an oil or won't crystallize. How do I use column chromatography?
Flash column chromatography is the preferred method for purifying oils or complex mixtures that are difficult to separate by other means.[7] It separates compounds based on their differential adsorption to a solid stationary phase (usually silica gel) and elution with a liquid mobile phase.
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Flash Chromatography Protocol:
-
TLC Analysis: Develop a mobile phase system using Thin Layer Chromatography (TLC). A good system will show your product spot with a retention factor (Rf) of ~0.3 and good separation from impurity spots. Common mobile phases for this type of compound are gradients of ethyl acetate in hexane or methanol in dichloromethane.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into a column and allow it to pack under pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. This "dry loading" method typically results in better separation.
-
Elution: Place the dry-loaded silica onto the top of the packed column. Carefully add the mobile phase and apply pressure (using air or nitrogen) to begin elution.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine these pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Q5: Can I use a liquid-liquid extraction to simplify purification?
Yes, an acid-base extraction can be a very powerful and simple first-pass purification step. This technique exploits the basicity of the pyridine nitrogen atom.
Scientific Rationale: The nitrogen on the pyridine ring is basic (pKa of the conjugate acid is typically 5-6) and can be protonated by an acid (e.g., 1M HCl) to form a water-soluble salt.[5] Neutral impurities, such as the unreacted 2-chloro-5-(trifluoromethyl)pyridine, will remain in the organic layer.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aqueous). The target compound will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities behind in the organic layer. Repeat the extraction 2-3 times.
-
Separate Layers: Discard the organic layer (which contains neutral impurities).
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is > 8. This deprotonates the product, making it water-insoluble again.
-
Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate) from the basified aqueous layer. Repeat 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[8]
Q6: I'm facing specific issues during purification. What can I do?
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Purification | - Recrystallization: Compound is too soluble in the cold solvent. - Chromatography: Compound is very polar and sticks to the silica gel. - Degradation: The compound is unstable to the purification conditions (acid/base or silica). | - Try a less polar solvent system for recrystallization or use an anti-solvent. - For chromatography, try adding 1% triethylamine to the mobile phase to compete for active sites on the silica. Alternatively, switch to a less acidic stationary phase like alumina. - Use milder conditions. Avoid strong acids/bases if possible and consider neutral purification methods. |
| Persistent Peak Tailing in HPLC | The basic pyridine nitrogen is interacting with acidic silanol groups on the surface of the C18 stationary phase.[5] | - Adjust Mobile Phase: Ensure an acidic modifier (0.1% TFA or formic acid) is used. This protonates the pyridine, minimizing secondary interactions.[5] - Change Stationary Phase: Use a modern, end-capped silica column or a hybrid-particle column designed for good peak shape with basic compounds.[5] |
| Product Degrades on Silica Gel Column | Silica gel is acidic and can cause degradation of sensitive compounds. | - Deactivate Silica: Pre-treat the column by flushing with a mobile phase containing 1-2% triethylamine before loading the sample. - Switch Stationary Phase: Use neutral or basic alumina instead of silica gel. - Alternative Method: Rely on recrystallization or acid-base extraction instead. |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimizing Reaction Conditions for Aminopyridine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of aminopyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of working with this important class of molecules. Aminopyridines are privileged scaffolds in drug discovery, forming the core of numerous biologically active compounds.[1][2][3][4] However, their synthesis, particularly through metal-catalyzed cross-coupling reactions, can present unique challenges.[5][6][7]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can proceed with confidence and scientific rigor.
Troubleshooting Guide: Common Issues in Aminopyridine Cross-Coupling Reactions
This section is structured in a question-and-answer format to provide direct solutions to specific problems you may be facing during your experiments.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with a bromo- or chloro-aminopyridine, and I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki couplings involving aminopyridines are a frequent challenge. The primary culprits are often related to catalyst inhibition, suboptimal reaction conditions, and the stability of the boronic acid reagent.[8][9]
Causality Explained: The pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[9] Additionally, the electron-deficient nature of the pyridine ring can make oxidative addition, the first step in the catalytic cycle, more difficult, especially with less reactive aryl chlorides.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Detailed Steps & Rationale:
-
Re-evaluate the Catalyst System: The choice of ligand is critical. For challenging substrates like electron-deficient chloro-pyridines, highly electron-donating and sterically bulky phosphine ligands are often required to facilitate the oxidative addition step.[8]
-
Action: Switch to ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the active monoligated Pd(0) species.
-
Action: Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%).
-
Action: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly to bypass the in-situ reduction of a Pd(II) precatalyst, which can sometimes be inefficient.[9]
-
-
Optimize Base and Solvent: The base and solvent are interdependent and crucial for the transmetalation step.[8][10]
-
Action: Screen different bases. Potassium phosphate (K₃PO₄) is often a good starting point as it is strong enough to facilitate transmetalation without causing significant boronic acid decomposition.[9]
-
Action: Ensure the use of anhydrous solvents like toluene, 1,4-dioxane, or THF, as water can lead to protodeboronation of the boronic acid.[8][11] However, in some systems, a small, controlled amount of water can be beneficial, particularly when using phosphate bases.[8]
-
-
Address Boronic Acid Stability: Protodeboronation, the undesired cleavage of the C-B bond, is a major side reaction.[8][9]
-
Action: Use fresh, high-purity boronic acid. If possible, consider using the corresponding potassium trifluoroborate salt or MIDA boronate ester, which often exhibit greater stability.
-
Action: Keep reaction times as short as possible by monitoring the reaction closely (e.g., by TLC or LC-MS).
-
Issue 2: Low Yield in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a halo-aminopyridine is failing. I'm seeing a lot of starting material and some dehalogenated byproduct. What should I do?
Answer:
Failure in Buchwald-Hartwig aminations with aminopyridine substrates is common and often stems from catalyst inhibition by either the substrate or the product's aminopyridine nitrogen.[6][9] The formation of a dehalogenated byproduct points towards a competing reductive elimination pathway.
Causality Explained: The mechanism of the Buchwald-Hartwig amination involves a delicate balance of oxidative addition, amine coordination, deprotonation, and reductive elimination.[12] The pyridine nitrogen can bind to the palladium center, preventing the desired amine coupling partner from coordinating.[6] Dehalogenation occurs when an intermediate palladium-hydride species, which can form from various sources, reductively eliminates with the aryl halide instead of proceeding through the amination pathway.[9]
Recommended Catalyst/Ligand/Base Combinations:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Comments |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | A robust system for a wide range of amines and aryl halides. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | Bidentate ligands can be effective, especially for primary amines.[13] |
| PdCl₂(dppf) | (None) | K₂CO₃ | THF | 80-100 | A common precatalyst, though may require higher temperatures. |
| Pd-PEPPSI-IPr | (None) | LiHMDS | THF | 65-80 | N-Heterocyclic Carbene (NHC) catalysts can be very effective.[13][14] |
Troubleshooting Steps:
-
Ligand Selection is Key: As with Suzuki couplings, sterically hindered, electron-rich ligands are paramount. They accelerate the reductive elimination step, which is often rate-limiting, and can disfavor the catalyst inhibition by the pyridine nitrogen.[6]
-
Action: Employ bulky monodentate biarylphosphine ligands like XPhos, RuPhos, or BrettPhos. Bidentate ligands like Josiphos have also shown promise for heteroaryl chlorides.[13]
-
-
Base Selection: The choice of base is critical and must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.
-
Action: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are the standard.[6] For more sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, often in combination with specific ligands.
-
-
Ensure an Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the catalyst.[6]
-
Action: Use standard Schlenk line or glovebox techniques. Solvents must be thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Issue 3: Difficulty with Product Purification
Question: My reaction seems to have worked, but I am struggling to purify my aminopyridine derivative. It streaks on silica gel, and I have trouble removing residual starting materials or byproducts.
Answer:
Purification of aminopyridines can be challenging due to their basic nature, which leads to strong interactions with the acidic surface of silica gel.
Purification Strategies:
-
Modified Column Chromatography:
-
Action: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide (~0.5%). This neutralizes the acidic sites on the silica, reducing streaking and improving separation.
-
Action: Consider using alternative stationary phases like alumina (basic or neutral) or reverse-phase chromatography (C18) for particularly polar or basic compounds.
-
-
Acid-Base Extraction:
-
Action: Utilize the basicity of your product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and extract with a dilute aqueous acid (e.g., 1M HCl). Your aminopyridine product should move into the aqueous layer as the hydrochloride salt. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
-
-
Crystallization:
-
Action: If your product is a solid, recrystallization is an excellent method for purification. Screen various solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Specialized Chromatography: For challenging separations, cation-exchange chromatography can be a powerful technique for purifying aminopyridine derivatives.[15]
Frequently Asked Questions (FAQs)
Q1: Can the amino group on my aminopyridine starting material interfere with the cross-coupling reaction?
A1: Yes, absolutely. The lone pair on the exocyclic amino group, much like the pyridine ring nitrogen, can coordinate to the palladium catalyst, leading to inhibition.[9] While many protocols exist for unprotected aminopyridines, they often rely on specific bulky ligands to prevent this coordination.[9] If you are consistently facing issues, consider protecting the amino group (e.g., as an acetamide or Boc-carbamate). This adds steps to your synthesis but can significantly improve the reliability of the coupling reaction.[9][16]
Q2: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions?
A2: The general order of reactivity is I > Br > OTf > Cl. Aryl iodides are the most reactive due to the weaker C-I bond, making oxidative addition faster. Aryl chlorides have a much stronger C-Cl bond and are therefore the least reactive, often requiring more forcing conditions and specialized, highly active catalyst systems.[8]
Q3: How do I choose the right solvent for my reaction?
A3: The solvent plays a crucial role in solubilizing reagents and intermediates and can influence the reaction mechanism.[10][11]
-
Aprotic polar solvents like DMF, DMAc, and NMP are often used but can be difficult to remove.
-
Ethereal solvents like 1,4-dioxane and THF are very common in both Suzuki and Buchwald-Hartwig reactions.[6]
-
Aromatic hydrocarbons like toluene and xylene are also widely used, particularly for higher temperature reactions.[11]
-
Green Solvents: There is a growing emphasis on using more environmentally benign solvents. Ethers derived from renewable sources, like 2-methyltetrahydrofuran (2-MeTHF), have been shown to be excellent alternatives to THF or dioxane in many cross-coupling reactions.[17]
Q4: My reaction is sensitive to air and moisture. What are the best practices for setting up an inert atmosphere reaction?
A4:
-
Dry Glassware: Oven-dry all glassware (at >120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Gas: Use a high-purity inert gas like argon or nitrogen. A gas manifold (Schlenk line) is ideal.
-
Degas Solvents: Remove dissolved oxygen from solvents by either sparging with an inert gas for 30-60 minutes, or by using 3-4 freeze-pump-thaw cycles.
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction setup and during any additions.
-
Reagent Handling: Add solid reagents under a positive flow of inert gas. Use syringes and septa for liquid transfers.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminopyridyl Bromide
This protocol is a general starting point and should be optimized for specific substrates.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aminopyridyl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[9]
-
Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[8]
-
Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.
-
Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 90-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (often with 0.5-1% triethylamine in the eluent).
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. benchchem.com [benchchem.com]
- 15. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
Common issues with handling trifluoromethyl compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling trifluoromethyl (CF₃) compounds. The incorporation of a CF₃ group is a critical strategy in modern drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the unique reactivity and potential instability of trifluoromethylating reagents and their products present distinct challenges in the laboratory. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and analysis.
Section 1: Reaction Troubleshooting
This section addresses the most common point of failure: the trifluoromethylation reaction itself. Success often hinges on the subtle interplay between reagent stability, substrate reactivity, and reaction conditions.[2]
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction has a very low yield or is not working at all. What are the first things I should check?
A1: A systematic troubleshooting approach is essential. Begin by assessing the most critical parameters:
-
Reagent Quality: Many trifluoromethylating reagents are sensitive to air and moisture.[2] Ensure your reagent is from a reliable source, has been stored correctly (e.g., under an inert atmosphere, refrigerated), and is not from an old or previously compromised bottle. Reagents like Togni's and Umemoto's reagents are generally stable solids, but nucleophilic sources like the Ruppert-Prakash reagent (TMSCF₃) are moisture-sensitive liquids.[3][4]
-
Inert Atmosphere & Anhydrous Conditions: For nucleophilic and many radical trifluoromethylations, the exclusion of air and moisture is critical. The trifluoromethyl anion (CF₃⁻) is highly reactive and can be quenched by trace protons from water or alcohols.[5] Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.
-
Reaction Temperature: Temperature control is paramount. Nucleophilic reactions involving the CF₃⁻ anion are often run at low temperatures (e.g., -78 °C) to prevent its decomposition into difluorocarbene (:CF₂) and fluoride.[5][6] In contrast, some electrophilic or radical reactions may require heating to initiate.[7] Consult the specific literature procedure for your reagent and substrate class.
Q2: I'm using the Ruppert-Prakash reagent (TMSCF₃) for a nucleophilic trifluoromethylation, but the reaction is sluggish or stalls. What's going on?
A2: This is a frequent issue. The Ruppert-Prakash reagent requires an anionic initiator to generate the active trifluoromethylating species.[8][9]
-
The Problem of Initiation: TMSCF₃ itself does not transfer a CF₃ group. It requires a catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF), or an alkoxide.[10] This activator attacks the silicon atom, liberating the trifluoromethyl anion (or a related pentacoordinate siliconate species) which then reacts with your electrophile.[10][11]
-
Troubleshooting Steps:
-
Check Your Activator: Ensure your TBAF is anhydrous if possible, or that you are using a sufficient amount if using the hydrate. The quality and solubility of the activator are key.
-
Solvent Choice: The choice of solvent can influence the equilibrium and reactivity of the generated anionic species. Anhydrous THF or DMF are commonly used.[3]
-
Substrate Reactivity: Highly hindered or electron-poor electrophiles may react slowly. You may need to increase the equivalents of TMSCF₃ or the reaction time.
-
Q3: My reaction with an electrophilic reagent (e.g., Togni's, Umemoto's) is producing numerous side products. How can I improve selectivity?
A3: Side product formation with electrophilic reagents often points to issues with substrate reactivity, reaction conditions, or a radical pathway.
-
Understanding the Reactivity: These reagents can act as sources of CF₃⁺, CF₃• (radical), or even react via more complex mechanisms.[12][13] The reaction pathway can be influenced by the substrate, solvent, and the presence of light or metal catalysts.
-
Common Side Reactions:
-
Radical Reactions: If a single-electron transfer (SET) process is occurring, you may see products from radical cyclizations or other rearrangements. The addition of a radical inhibitor like TEMPO can be a useful diagnostic tool, though it may also inhibit the desired reaction if it is radical-mediated.[10][13]
-
Over-Trifluoromethylation: For highly activated substrates (e.g., phenols, anilines), reaction at multiple sites can occur.[4] Using fewer equivalents of the trifluoromethylating agent or a shorter reaction time may help.
-
Decomposition: Togni reagents, which are hypervalent iodine compounds, can decompose, especially with heat or under strongly acidic or basic conditions.[4][14] Ensure your conditions are mild.
-
Troubleshooting Workflow: Low Yield in Trifluoromethylation
This decision tree provides a logical path for diagnosing common issues.
Caption: Troubleshooting Decision Tree for Low-Yield Reactions.
Section 2: Purification and Analysis
Handling trifluoromethylated products post-reaction requires special consideration due to their unique physical properties.
Frequently Asked Questions (FAQs)
Q1: My CF₃-containing compound is difficult to purify by silica gel chromatography. It either streaks badly or co-elutes with impurities. What can I do?
A1: This is a common challenge. The high electronegativity of the CF₃ group can lead to unusual polarity and interactions.
-
Volatility: Smaller molecules containing a CF₃ group can be surprisingly volatile. Avoid excessive heat on the rotary evaporator and consider co-evaporation with a high-boiling solvent. Dry loading onto silica is often preferable to minimize streaking.[15]
-
Fluorous Chemistry: For compounds with significant fluorine content (e.g., a perfluoroalkyl chain), consider fluorous solid-phase extraction (F-SPE). This technique utilizes a fluorinated stationary phase that preferentially retains highly fluorinated compounds, allowing non-fluorinated impurities to be washed away.[16]
-
Chromatography Alternatives:
Q2: How do I best use ¹⁹F NMR to confirm the structure and purity of my compound?
A2: ¹⁹F NMR is an indispensable tool for analyzing these compounds. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it highly sensitive.[17][18]
-
Structural Confirmation: The chemical shift of the CF₃ group is highly sensitive to its electronic environment.[19] A quick ¹⁹F NMR spectrum can confirm the presence of the group and often distinguish between isomers.
-
Purity Assessment: Since there is typically no background signal in ¹⁹F NMR, it is excellent for assessing purity. You can integrate the signal of your CF₃ group against a known fluorinated internal standard to perform quantitative NMR (qNMR).[18]
-
Interpreting Spectra:
-
A single CF₃ group will typically appear as a singlet, unless it is coupled to other nearby fluorine atoms or magnetically active nuclei.
-
The chemical shift can provide clues about the local environment. Generally, higher electron density around the CF₃ group leads to a higher resonance frequency (less shielded).[17]
-
Data Summary: Comparing Common Trifluoromethylating Reagents
| Reagent Class | Example(s) | Form | Stability/Handling | Typical Use Case |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | Liquid | Moisture-sensitive, requires anionic initiator.[3][8] | Addition to carbonyls, imines.[9] |
| Electrophilic | Togni Reagents I & II | Solid | Stable solids, but can be energetic and decompose with heat.[4][14] | Trifluoromethylation of C- and heteroatom-nucleophiles.[13][20] |
| Electrophilic | Umemoto's Reagents | Solid | Stable solids, easy to handle. Newer generations have improved thermal stability.[21][22] | Wide applicability for various nucleophiles.[23][24] |
| Radical | Trifluoroiodomethane (CF₃I) | Gas | Gaseous reagent, often used in photoredox or radical initiation reactions.[12] | Radical addition to alkenes/alkynes. |
Section 3: Safety and Handling
The reactivity that makes trifluoromethylating reagents useful also necessitates strict safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with trifluoromethylating reagents?
A1: Hazards vary by reagent class but generally fall into three categories:
-
Toxicity & Corrosivity: Many reagents or their byproducts can be toxic or corrosive. For example, reactions involving fluoride initiators can generate hydrogen fluoride (HF) upon acidic workup, which is extremely hazardous. Always handle these compounds in a well-ventilated chemical fume hood.[3][25]
-
Reactivity: Reagents can react violently with incompatible materials like strong acids, bases, or water.[4] Always consult the Safety Data Sheet (SDS) before use.[26][27]
-
Thermal Instability: Some reagents, particularly hypervalent iodine compounds like Togni's reagents, can decompose exothermically upon heating.[4][14] Avoid excessive temperatures and handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Q2: How should I dispose of waste from trifluoromethylation reactions?
A2: Proper waste disposal is critical to prevent environmental contamination and ensure safety.
-
Segregate Waste: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[25] Do not mix with other waste streams unless you are certain they are compatible.
-
Quenching: Carefully quench any unreacted reagent according to established laboratory procedures. For example, excess TMSCF₃ can be slowly quenched with a protic solvent like isopropanol in a compatible solvent under an inert atmosphere.
-
Consult EHS: Always follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of halogenated organic waste.
Protocol: General Safety and Handling Workflow
This workflow outlines the essential steps for safely handling trifluoromethyl compounds.
Caption: Standard Safety Workflow for Trifluoromethylation Experiments.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Togni reagent II - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 12. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 17. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 18. benchchem.com [benchchem.com]
- 19. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Togni reagent - Enamine [enamine.net]
- 21. Umemoto Reagent I - Enamine [enamine.net]
- 22. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. chemicalbook.com [chemicalbook.com]
Technical Support Center: Storage and Handling of 2-{[5-(Trimethyl)pyridin-2-yl]amino}ethanol
Welcome to the technical support center for 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol. This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Below you will find troubleshooting advice and frequently asked questions to address potential challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Discoloration of the Compound (e.g., turning yellow or brown)
-
Probable Cause: Discoloration is often a primary indicator of chemical decomposition. The most likely cause is oxidation of the amino alcohol moiety or reactions involving the pyridine ring. The presence of air (oxygen) and exposure to light can accelerate these processes.
-
Immediate Action:
-
Cease using the discolored material in experiments where high purity is required.
-
Segregate the affected vial to prevent cross-contamination.
-
-
Preventative Measures & Long-Term Solution:
-
Inert Atmosphere: Always store the compound under an inert atmosphere such as argon or nitrogen.[1] This minimizes contact with oxygen.
-
Light Protection: Store vials in a dark location or use amber-colored vials to prevent photodegradation.
-
Temperature Control: Store the compound at low temperatures, as recommended by suppliers. For long-term storage, freezing is often advised.[1]
-
Issue 2: Inconsistent or Poor Results in Assays
-
Probable Cause: If you observe a loss of potency or inconsistent results, it may be due to the degradation of the parent compound into one or more byproducts. The trifluoromethyl group makes the pyridine ring electron-deficient and susceptible to nucleophilic attack, potentially by the hydroxyl group of another molecule, leading to oligomerization or other side reactions.[2]
-
Troubleshooting Steps:
-
Purity Analysis: Re-analyze the purity of your compound stock using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of small molecules. A new peak appearing in the chromatogram could indicate a degradation product.
-
Control Experiment: If possible, use a freshly opened or newly purchased vial of the compound as a positive control in your assay to compare its performance against the suspect stock.
-
-
Preventative Measures:
-
Aliquotting: For frequently used stocks, prepare single-use aliquots from a larger, properly stored master stock. This avoids repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere.
-
Solvent Choice: If preparing solutions, use high-purity, anhydrous solvents. Some solvents can contain impurities that may react with the compound.
-
Issue 3: Changes in Physical State (e.g., clumping of solid)
-
Probable Cause: The compound may be hygroscopic, meaning it absorbs moisture from the air. The presence of water can accelerate decomposition pathways.
-
Immediate Action:
-
If the material is intended for a non-aqueous reaction, it should be dried under vacuum. However, be aware that some degradation may have already occurred.
-
-
Preventative Measures:
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, the compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (Freezer) | Reduces the rate of chemical reactions.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation.[1] |
| Light | In the dark (Amber vial) | Prevents photodegradation. |
| Moisture | Dry/Anhydrous | Minimizes hydrolysis and other moisture-driven reactions.[3] |
Q2: What are the likely decomposition products?
While specific studies on this molecule are limited, based on its structure, potential decomposition products could arise from:
-
Oxidation of the alcohol to an aldehyde or carboxylic acid, or oxidation of the amine.
-
Intramolecular or intermolecular reactions, such as the formation of dimers or oligomers, especially given the reactivity of the trifluoromethylated pyridine ring.[2]
-
Thermal decomposition at high temperatures can lead to the release of hazardous gases like nitrogen oxides (NOx), carbon oxides (CO, CO2), and gaseous hydrogen fluoride (HF).[1][3]
Q3: How can I monitor the stability of my compound over time?
Regularly check the purity of your stock, especially if it has been stored for an extended period. Analytical techniques that can be used include:
-
HPLC: To check for the appearance of new peaks corresponding to degradation products.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the mass of any potential degradation products, which can help in elucidating their structure.[5]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To get a detailed structural confirmation of the compound and detect impurities.
Q4: What materials should be avoided when handling this compound?
Avoid contact with strong oxidizing agents, as these can readily react with the amino alcohol functionality.[1][3] Also, avoid strong acids and bases unless they are part of a specific reaction protocol.
Visualizing Decomposition and Prevention
Below are diagrams illustrating the potential decomposition pathways and a recommended workflow for handling and storage to maintain compound integrity.
References
- 1. fishersci.com [fishersci.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol for Pharmaceutical and Agrochemical Research
In the landscape of modern drug discovery and agrochemical development, the synthesis of novel molecular entities with enhanced efficacy and favorable pharmacokinetic profiles is of paramount importance. The compound 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol is a key building block in the creation of such molecules, with the trifluoromethyl group often imparting increased metabolic stability and binding affinity. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering experimental insights and data to inform the selection of the most appropriate method for a given application.
Introduction to the Synthetic Challenge
The core challenge in synthesizing this compound lies in the formation of the C-N bond between the pyridine ring and the aminoethanol moiety. The presence of the strongly electron-withdrawing trifluoromethyl group on the pyridine ring significantly influences its reactivity. This guide will explore three principal synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation. Each of these routes offers distinct advantages and disadvantages in terms of yield, reaction conditions, cost, and scalability.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Overview
The SNAr pathway is often the most direct and atom-economical approach for the synthesis of substituted aminopyridines. The reaction is facilitated by the presence of a potent electron-withdrawing group, such as the trifluoromethyl group at the 5-position of the pyridine ring. This group activates the ring towards nucleophilic attack, enabling the displacement of a leaving group (typically a halide) at the 2-position by the amine. The reaction generally proceeds without the need for a metal catalyst.[1]
The mechanism is typically a two-step addition-elimination process involving a Meisenheimer intermediate. However, for highly reactive systems, a concerted mechanism may be at play.[2]
reactant [label="2-Halo-5-(trifluoromethyl)pyridine + 2-Aminoethanol"]; intermediate [label="Meisenheimer Complex\n(or Concerted Transition State)"]; product [label="this compound"];
reactant -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Leaving Group Expulsion"]; }
Caption: Generalized SNAr pathway for the synthesis of the target molecule.Experimental Protocol
A common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with an excess of 2-aminoethanol, which can also serve as the solvent.
Step-by-Step Protocol:
-
To a sealed reaction vessel, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Add 2-aminoethanol (3.0-5.0 eq).
-
Heat the mixture to 100-150 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Route 2: Buchwald-Hartwig Amination
Mechanistic Overview
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][3] This method is particularly useful when the SNAr reaction is sluggish or fails. The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3]
pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)(X)L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_coordination [label="Amine Coordination\n& Deprotonation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; amido_complex [label="Ar-Pd(II)(NR'R'')L_n", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd2_complex; pd2_complex -> amine_coordination [label="R'R''NH, Base"]; amine_coordination -> amido_complex; amido_complex -> reductive_elimination; reductive_elimination -> pd0 [label="Ar-NR'R''"]; }
Caption: Catalytic cycle of the Buchwald-Hartwig amination.Experimental Protocol
This protocol is adapted from general procedures for the amination of 2-bromopyridines.[4][5]
Step-by-Step Protocol:
-
To a dry Schlenk tube, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), a palladium precursor (e.g., Pd(OAc)2, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4 mol%), and a base (e.g., NaOt-Bu or Cs2CO3, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 2-aminoethanol (1.2 eq) and an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Route 3: Ullmann Condensation
Mechanistic Overview
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[6] While historically requiring harsh reaction conditions, modern advancements have led to milder protocols.[6] The reaction mechanism is thought to involve the formation of a copper(I) alkoxide or amide, which then undergoes reaction with the aryl halide.
reactants [label="2-Halo-5-(trifluoromethyl)pyridine\n+ 2-Aminoethanol"]; catalyst [label="Cu(I) Catalyst\n+ Base"]; product [label="this compound"];
reactants -> product [label="Heat"]; catalyst -> product; }
Caption: Simplified representation of the Ullmann condensation.Experimental Protocol
A typical Ullmann-type reaction for this transformation would involve the following general steps:
Step-by-Step Protocol:
-
Combine 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), 2-aminoethanol (1.5 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0 eq) in a suitable solvent (e.g., DMSO or DMF).
-
Heat the mixture to 100-140 °C for 12-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer to remove the solvent and purify the product by column chromatography.
Comparative Analysis of Synthesis Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | None | Palladium-based | Copper-based |
| Starting Material | 2-chloro-5-(trifluoromethyl)pyridine | 2-bromo- or 2-chloro-5-(trifluoromethyl)pyridine | 2-bromo- or 2-iodo-5-(trifluoromethyl)pyridine |
| Reaction Temperature | High (100-150 °C) | Moderate (80-110 °C) | High (100-140 °C) |
| Reaction Time | Long (12-24 h) | Moderate (4-24 h) | Long (12-48 h) |
| Typical Yields | Moderate to Good | Good to Excellent | Moderate to Good |
| Cost-Effectiveness | High (no catalyst cost) | Moderate (cost of Pd catalyst and ligand) | High (inexpensive Cu catalyst) |
| Scalability | Good | Excellent | Moderate (potential for catalyst deactivation) |
| Safety & Environment | Uses excess amine, high temperatures.[5] | Requires handling of air-sensitive ligands and palladium catalyst.[7] | Often uses high-boiling point solvents like DMSO. |
In-Depth Discussion
Nucleophilic Aromatic Substitution (SNAr): This method stands out for its simplicity and cost-effectiveness due to the absence of a metal catalyst. The use of the less expensive 2-chloro-5-(trifluoromethyl)pyridine as a starting material further enhances its economic viability.[8] However, the typically high reaction temperatures and the need for a large excess of 2-aminoethanol can be disadvantageous, particularly on a large scale.
Buchwald-Hartwig Amination: This palladium-catalyzed route offers high yields and broad functional group tolerance under relatively mild conditions.[3] It is often the method of choice for substrates that are not sufficiently activated for SNAr. The primary drawbacks are the cost of the palladium catalyst and the specialized phosphine ligands, as well as the need for stringent inert atmosphere techniques to prevent catalyst deactivation.[7] The 2-bromo-5-(trifluoromethyl)pyridine is often used as it is more reactive than the chloro-analogue in this coupling reaction.
Ullmann Condensation: As a copper-catalyzed alternative, the Ullmann reaction is more cost-effective than the Buchwald-Hartwig amination. However, it often requires higher temperatures and longer reaction times. While significant progress has been made in developing milder Ullmann-type reactions, they can sometimes suffer from lower yields and a more limited substrate scope compared to their palladium-catalyzed counterparts.[6]
Conclusion and Recommendations
The choice of synthetic route for this compound is highly dependent on the specific requirements of the project.
-
For small-scale laboratory synthesis and initial screening , the Nucleophilic Aromatic Substitution (SNAr) method is often the most practical and economical starting point, provided that acceptable yields can be obtained.
-
For larger-scale synthesis and process development , where high yield and reproducibility are paramount, the Buchwald-Hartwig amination is frequently the superior choice, despite the higher initial cost of the catalyst system.
-
The Ullmann condensation represents a viable, cost-effective alternative to the Buchwald-Hartwig amination, particularly if the cost of palladium is a significant concern and the reaction conditions can be optimized to provide satisfactory yields.
Ultimately, empirical evaluation of each route on the desired scale is recommended to determine the most efficient, robust, and cost-effective method for the synthesis of this important intermediate.
References
- 1. research.rug.nl [research.rug.nl]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. US8729265B2 - Regioselective preparation of 2-amino-5-trifluoromethylpyrimidine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Comparative Biological Activity of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol and Its Analogues: A Guide for Researchers
Introduction: The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. The trifluoromethylpyridine motif, in particular, is a privileged structure found in numerous agrochemicals and pharmaceuticals.[1] This guide provides a comparative analysis of the biological activity of 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol, a key exemplar of this class, and its structural analogues. By examining the structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential and design principles governing this chemical series.
The Core Scaffold: this compound
The parent compound, this compound, features a 2-aminopyridine core, a trifluoromethyl group at the 5-position of the pyridine ring, and an ethanolamine side chain. This unique combination of functional groups imparts specific physicochemical properties that are critical for its biological activity. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, affecting its pKa and potential interactions with biological targets. The aminoethanol side chain provides a handle for hydrogen bonding and can be crucial for anchoring the molecule within a receptor's binding pocket.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
While direct comparative studies on a broad range of analogues of this compound are not extensively available in the public domain, we can infer key SAR trends by analyzing related structures and general principles of medicinal chemistry. The biological activity of this scaffold can be modulated by modifications at several key positions:
-
The Ethanolamine Side Chain: Alterations to the length, branching, and substitution of the ethanolamine moiety can significantly impact biological activity. For instance, replacement of the hydroxyl group with other functional groups or extension of the alkyl chain can influence receptor binding and pharmacokinetic properties.
-
The Amino Linker: The secondary amine linking the pyridine ring and the ethanol side chain is a critical hydrogen bond donor and acceptor. Its modification, such as N-alkylation, can alter the molecule's conformation and binding affinity.
-
Substitutions on the Pyridine Ring: Beyond the essential trifluoromethyl group, additional substitutions on the pyridine ring can fine-tune the electronic and steric properties of the molecule, leading to changes in target selectivity and potency.
Potential Therapeutic Applications
Derivatives of the 2-aminopyridine scaffold have shown a wide range of biological activities, suggesting potential therapeutic applications for analogues of this compound in various disease areas.
Anticancer Activity
The 2-aminopyridine scaffold is a common feature in many kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer. Analogues of this compound could potentially be designed to target specific kinases involved in cancer progression. For example, a study on thiazolo[4,5-d]pyrimidine derivatives, which share structural similarities, demonstrated that trifluoromethyl-containing compounds exhibited significant anticancer activity.[4]
Experimental Protocols
To facilitate further research and enable standardized comparison, detailed methodologies for the synthesis and biological evaluation of these compounds are provided below.
General Synthesis of this compound Analogues
A common synthetic route to this class of compounds involves the nucleophilic aromatic substitution of a halogenated pyridine with the appropriate amino alcohol.
Workflow for Synthesis:
Caption: General synthetic workflow for this compound analogues.
Step-by-Step Protocol:
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add the desired amino alcohol analogue (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired analogue.
In Vitro Kinase Inhibition Assay
To assess the potential of these compounds as kinase inhibitors, a common method is to measure their ability to inhibit the activity of a specific kinase in a cell-free assay.
Workflow for Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare a reaction buffer appropriate for the specific kinase being assayed.
-
In a multi-well plate, add the kinase and varying concentrations of the test compound.
-
Pre-incubate the kinase and compound for a set period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase's substrate and adenosine triphosphate (ATP).
-
Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30 °C).
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence-based assays that measure the amount of ATP remaining).
-
Plot the percentage of kinase inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Comparative Data Summary
Due to the limited availability of direct comparative studies in the public literature, a comprehensive data table cannot be constructed at this time. However, based on the analysis of related compounds, the following structure-activity trends can be hypothesized:
| Analogue Modification | Predicted Impact on Activity | Rationale |
| N-methylation of the amino linker | Potential decrease in activity | May disrupt crucial hydrogen bonding interactions with the target. |
| Extension of the ethanolamine chain | Variable | Could either improve or decrease binding depending on the topology of the target's active site. |
| Introduction of a second substituent on the pyridine ring | Dependent on the substituent's nature and position | Electron-donating or -withdrawing groups can modulate the electronic properties and steric hindrance, affecting target engagement. |
| Replacement of the trifluoromethyl group | Likely decrease in activity | The trifluoromethyl group is often critical for the compound's overall properties and binding. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the trifluoromethylpyridine moiety suggests a high potential for potent and selective biological activity, particularly in the realm of kinase inhibition for anticancer therapy. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogues to fully elucidate the structure-activity relationships. This will involve modifications of the ethanolamine side chain, the amino linker, and further substitution on the pyridine ring. Such studies, coupled with computational modeling, will be instrumental in designing next-generation compounds with optimized potency, selectivity, and pharmacokinetic profiles.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soci.org [soci.org]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol Batches
Introduction
In the landscape of pharmaceutical development and manufacturing, the consistency of chemical intermediates is paramount. The compound 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethylpyridine moiety is a key structural motif in numerous agrochemical and pharmaceutical compounds.[1][2][3] Ensuring the purity and consistency of this intermediate across different manufacturing batches is not merely a quality control measure; it is a foundational requirement for the safety, efficacy, and reproducibility of the final drug product.
This guide provides a comprehensive framework for the spectroscopic comparison of different batches of this compound. As a Senior Application Scientist, my objective is to move beyond rote procedural descriptions. Instead, this document will elucidate the scientific rationale behind the chosen spectroscopic techniques, detail robust experimental protocols, and offer insights into data interpretation. Our approach is grounded in the principles of analytical chemistry and adheres to the stringent guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[4][5][6][7]
The core of this guide is a multi-pronged spectroscopic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Together, these techniques provide a holistic "fingerprint" of each batch, enabling the identification and quantification of the principal component and any potential impurities.
The Importance of Orthogonal Analytical Techniques
A robust batch comparison strategy relies on the use of multiple, orthogonal analytical techniques. Orthogonality, in this context, refers to methods that measure different chemical or physical properties of the molecule. This approach significantly reduces the risk of overlooking impurities that may not be detectable by a single technique. For instance, while NMR provides exquisite structural detail, FTIR offers complementary information about the presence of specific functional groups.[8][9]
Our experimental workflow is designed to systematically analyze each batch, beginning with high-level screening and progressing to detailed structural elucidation and quantification.
Caption: Experimental workflow for the spectroscopic comparison of batches.
Chemical Structure and Potential Impurities
Understanding the structure of this compound and its synthetic route is crucial for anticipating potential process-related impurities.
Caption: Structure of the target compound and potential impurities.
Detailed Experimental Protocols
The following protocols are designed to be executed in a qualified analytical laboratory. All solvents and reagents should be of appropriate high-purity grade.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is arguably the most powerful technique for the structural elucidation of organic molecules.[10][11] It provides detailed information about the chemical environment of each proton (¹H), carbon (¹³C), and fluorine (¹⁹F) atom, making it invaluable for confirming the identity of the main component and for identifying and quantifying impurities.[8][12][13]
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of each batch sample into separate NMR tubes. Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS) for chemical shift referencing.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum for each sample.
-
Typical parameters: 30-degree pulse angle, 2-5 second relaxation delay, 16-32 scans.
-
The spectral window should encompass the expected chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment requires a longer acquisition time due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This is crucial for confirming the trifluoromethyl group.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Compare the chemical shifts and coupling constants of the main signals to a reference standard or literature data.
-
Carefully examine the baseline for any small peaks that may indicate impurities. The integration of these peaks relative to the main compound can provide a semi-quantitative measure of their levels.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides a "molecular fingerprint" based on the vibrational frequencies of functional groups.[14][15][16] It is excellent for confirming the presence of key functional groups (e.g., N-H, O-H, C-F) and for detecting gross differences between batches.[9]
Protocol:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred due to its minimal sample preparation. Place a small amount of the sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the FTIR spectra of the different batches by overlaying them.
-
Look for consistency in the positions and relative intensities of the major absorption bands.
-
Pay close attention to the characteristic bands: N-H stretch (~3400 cm⁻¹), O-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), and the strong C-F stretching vibrations of the CF₃ group (~1300-1100 cm⁻¹).
-
The presence of unexpected peaks may indicate impurities.[17]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is characteristic of molecules with chromophores (e.g., aromatic rings).[16][18][19][20] It is a simple and robust technique for quantitative analysis and for assessing the overall purity of the compound based on its molar absorptivity.[21][22][23]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of each batch by accurately weighing a specific amount of the compound and dissolving it in a known volume of a UV-transparent solvent (e.g., ethanol or methanol).
-
Create a series of dilutions from the stock solution to determine the linear dynamic range.
-
Prepare a sample of each batch at a concentration that falls within the linear range of the calibration curve.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the samples over a wavelength range of approximately 200-400 nm.
-
Use the pure solvent as a blank to zero the instrument.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λ_max).
-
Compare the λ_max values across batches. A significant shift could indicate a change in the chemical environment of the chromophore.
-
Using the Beer-Lambert law (A = εbc), calculate the concentration of the main component in each batch. The absorbance should be directly proportional to the concentration.
-
Compare the calculated concentrations to the expected values to assess purity.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragments.[8][24] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it is a powerful tool for impurity profiling, enabling the detection, identification, and quantification of trace-level impurities.[9][25][26]
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (LC-MS) is the preferred setup. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is advantageous for accurate mass measurements and elemental composition determination.[25]
-
Chromatographic Separation (HPLC):
-
Develop a suitable reverse-phase HPLC method to separate the main compound from potential impurities.
-
A C18 column is a common starting point.
-
The mobile phase will typically consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve peak shape.
-
-
Mass Spectrometric Detection:
-
Ionize the eluting compounds using an appropriate technique, such as Electrospray Ionization (ESI).
-
Acquire mass spectra in both positive and negative ion modes to maximize the chances of detecting all components.
-
Perform a full scan to detect all ions within a specified mass range.
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak and confirm that the molecular ion ([M+H]⁺ or [M-H]⁻) corresponds to the expected molecular weight of this compound.
-
Analyze the chromatogram for any additional peaks.
-
Examine the mass spectra of these impurity peaks to tentatively identify them based on their mass-to-charge ratio.
-
Quantify the impurities based on their peak area relative to the main compound, adhering to the reporting thresholds defined by ICH guidelines.[7][27]
-
Comparative Data Analysis and Interpretation
The ultimate goal of this multi-technique approach is to build a comprehensive and comparative profile of each batch.
| Technique | Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| ¹H NMR | Chemical Shifts (ppm) | Consistent with Ref. | Consistent with Ref. | Minor shift in -OH proton | Key aromatic and aliphatic shifts must match reference. |
| Purity (by integration) | > 99.5% | > 99.5% | 99.2% | ≥ 99.0% | |
| Unidentified Impurities | < 0.1% | < 0.1% | One impurity at 0.15% | Individual unknown impurity ≤ 0.10% | |
| FTIR | Key Bands (cm⁻¹) | Match Reference | Match Reference | Match Reference | Spectral overlay should show no significant differences. |
| UV-Vis | λ_max (nm) | 275 nm | 275 nm | 276 nm | ± 2 nm of reference standard. |
| Purity (by absorbance) | 99.7% | 99.6% | 99.5% | ≥ 99.0% | |
| LC-MS | Molecular Ion (m/z) | 207.07 [M+H]⁺ | 207.07 [M+H]⁺ | 207.07 [M+H]⁺ | Matches theoretical exact mass. |
| Total Impurities (%) | 0.15% | 0.18% | 0.25% | ≤ 0.50% | |
| Specified Impurity A | < 0.05% | 0.08% | 0.12% | ≤ 0.15% |
Interpretation of Example Data:
In the hypothetical data presented above, Batches A and B demonstrate a high degree of similarity and meet all acceptance criteria. Batch C, however, shows some minor deviations. The slight downfield shift of the hydroxyl proton in the ¹H NMR spectrum could indicate a difference in residual moisture or solvent content. More significantly, the presence of an unidentified impurity at 0.15% and a higher level of the specified impurity A, as detected by both NMR and LC-MS, would warrant further investigation before this batch could be approved for use in downstream manufacturing.
Conclusion
A rigorous spectroscopic comparison of different batches of this compound is a non-negotiable aspect of quality assurance in the pharmaceutical industry. By employing a suite of orthogonal analytical techniques—NMR, FTIR, UV-Vis, and MS—a comprehensive understanding of each batch's identity, purity, and impurity profile can be achieved. This guide has provided a detailed framework, from the underlying scientific principles to actionable experimental protocols and data interpretation strategies. Adherence to these principles will ensure the consistent quality of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. jpionline.org [jpionline.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. news-medical.net [news-medical.net]
- 11. Small molecule-NMR | University of Gothenburg [gu.se]
- 12. Unmask the NMR spectra of small molecules in complex formulations - Magritek [magritek.com]
- 13. researchgate.net [researchgate.net]
- 14. FT-IR Microinfrared Spectroscopy To Detect Particles And Impurities In Liquid Drugs - 奥谱天成(厦门)光电有限公司 [optosky.net]
- 15. FTIR vs LC-MS: Detecting Pharmaceutical Impurities [eureka.patsnap.com]
- 16. paulrpalmer.com [paulrpalmer.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons | Webinar - Video Library | PASCO [pasco.com]
- 21. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 22. repligen.com [repligen.com]
- 23. researchgate.net [researchgate.net]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. pharmtech.com [pharmtech.com]
- 27. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fluorinated organic compounds in pharmaceuticals, agrochemicals, and advanced materials necessitates robust and reliable analytical methods for their characterization and quantification. The unique physicochemical properties imparted by fluorine, such as high electronegativity, strong carbon-fluorine bonds, and altered lipophilicity, present distinct challenges during analytical method development and validation. This guide provides an in-depth comparison of analytical techniques and a comprehensive framework for their validation, grounded in scientific principles and regulatory expectations.
The Fluorine Factor: Unique Challenges in Analysis
The validation of analytical methods for fluorinated compounds requires a nuanced approach that accounts for their distinct chemical behavior. Key challenges include:
-
Ubiquitous Background Contamination: Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are common in laboratory equipment and can be a significant source of background contamination, particularly in trace analysis.[1]
-
Analyte Volatility and Reactivity: The volatility of some smaller fluorinated compounds can lead to analyte loss during sample preparation, while the reactivity of certain functional groups may cause degradation.[2][3]
-
Strong Carbon-Fluorine Bond: The strength of the C-F bond can make some compounds resistant to fragmentation in mass spectrometry, requiring optimization of ionization and collision energies.[1]
-
Matrix Effects: The interaction of fluorinated analytes with complex sample matrices can lead to ion suppression or enhancement in mass spectrometry-based methods.
-
Isomeric Complexity: The presence of multiple fluorine atoms can lead to a large number of structural isomers, which may be difficult to separate and quantify individually.
A Comparative Overview of Key Analytical Techniques
The choice of analytical technique is paramount for the successful analysis of fluorinated compounds. This section compares the most commonly employed methods, highlighting their strengths and limitations.
| Analytical Technique | Principle | Strengths | Limitations | Best Suited For |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation based on polarity followed by mass-based detection. | High sensitivity and selectivity, suitable for a wide range of polar and non-polar compounds.[4] | Susceptible to matrix effects and contamination from LC system components.[1] | Quantification of low-level fluorinated pharmaceuticals and their metabolites in complex biological matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point followed by mass-based detection. | Excellent for volatile and semi-volatile fluorinated compounds.[3][5] | Not suitable for non-volatile or thermally labile compounds; potential for reactivity in the injector or column.[2] | Analysis of volatile fluorinated pollutants, solvents, and reagents. |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus. | Highly specific for fluorine-containing molecules, provides structural information, and can be quantitative without a reference standard for each analyte.[6][7] | Lower sensitivity compared to MS-based methods; may not be suitable for trace analysis. | Purity assessment, structural elucidation, and quantification of bulk fluorinated compounds and reaction mixtures. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a plasma followed by mass-based detection of fluorine. | Provides a measure of total fluorine content, independent of molecular form.[8][9] | Does not provide information on the chemical structure of the fluorinated compounds; susceptible to spectral interferences.[8] | Screening for total fluorine content in environmental and biological samples. |
| Adsorbable Organic Fluorine (AOF) Analysis | Adsorption of organic fluorine compounds onto a sorbent, followed by combustion and measurement of the resulting fluoride. | A surrogate measure for the total amount of per- and polyfluoroalkyl substances (PFAS) in a sample.[10][11][12] | Does not identify individual compounds; recovery can vary for different classes of fluorinated compounds.[10][11] | Assessing the overall level of PFAS contamination in water samples. |
The Blueprint for Validation: Adhering to Regulatory Standards
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[13][14] The International Council for Harmonisation (ICH) guideline Q2(R2) and the U.S. Food and Drug Administration (FDA) guidance provide a comprehensive framework for this process.[15][16][17]
The Validation Workflow
A systematic approach to method validation is crucial for ensuring the reliability and robustness of the analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis [casc4de.eu]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epa.gov [epa.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. fda.gov [fda.gov]
- 16. propharmagroup.com [propharmagroup.com]
- 17. starodub.nl [starodub.nl]
A Comparative Guide to the Efficacy of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol (T-614) in Cyclooxygenase Inhibition Assays
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a cornerstone of therapeutic strategy. This approach aims to mitigate the inflammatory response while sparing the gastrointestinal-protective functions of COX-1.[1][2][3] This guide provides an in-depth comparative analysis of 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol , also known as T-614 , a notable COX-2 inhibitor. Its performance will be benchmarked against two well-established selective COX-2 inhibitors, Celecoxib and Rofecoxib, across standard enzymatic and cell-based assays.
The rationale for developing selective COX-2 inhibitors lies in the distinct physiological roles of the two COX isoforms. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[4][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[4][5] Therefore, selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][2]
A unique aspect of T-614's mechanism is its dual action: it not only inhibits the enzymatic activity of COX-2 but has also been reported to suppress its induction.[6] This guide will delve into the experimental data that substantiates these claims and provides a framework for researchers to evaluate such compounds.
I. In Vitro Enzymatic Inhibition Assays: A Direct Measure of Potency and Selectivity
The initial characterization of a potential COX inhibitor invariably involves in vitro assays using purified enzymes. These assays provide a direct measure of a compound's inhibitory potency (typically expressed as the IC50 value) and its selectivity for COX-2 over COX-1. A variety of assay formats are available, including radiochemical, colorimetric, and fluorometric methods, many of which are accessible through commercial kits.[4][7][8][9][10][11][12]
Principle of the Assay
These assays measure the activity of the peroxidase component of the COX enzyme.[10][13] In a typical colorimetric assay, the peroxidase activity is monitored by the appearance of an oxidized chromogen, providing a quantitative measure of enzyme activity.[10][13] By introducing an inhibitor, the reduction in enzyme activity can be precisely quantified.
Experimental Protocol: Colorimetric COX Inhibition Assay
This protocol provides a generalized procedure for determining the IC50 values of test compounds against purified ovine or human COX-1 and COX-2.
-
Reagent Preparation : Prepare assay buffer, heme, and a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[13] Reconstitute purified COX-1 and COX-2 enzymes according to the supplier's instructions. Prepare a stock solution of arachidonic acid.
-
Compound Dilution : Prepare a serial dilution of the test compounds (T-614, Celecoxib, Rofecoxib) in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup : In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Inhibitor Incubation : Add the diluted test compounds or vehicle control to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection : Immediately following the addition of arachidonic acid, add the chromogenic substrate. Measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a plate reader.[13]
-
Data Analysis : Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. ccjm.org [ccjm.org]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. mybiosource.com [mybiosource.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. T-614, a novel antirheumatic drug, inhibits both the activity and induction of cyclooxygenase-2 (COX-2) in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
The Strategic Advantage of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol in Pharmaceutical Synthesis
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the selection of chemical intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). Among the myriad of available building blocks, 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol has emerged as a key intermediate, particularly in the synthesis of targeted therapies like the tyrosine kinase inhibitor Nilotinib.[1][2] This guide provides a comprehensive benchmark of this compound against other relevant intermediates, offering a deep dive into its synthetic utility, performance metrics, and the strategic rationale for its preferential use in certain drug discovery pipelines.
Unveiling the Profile of a Key Intermediate: this compound
The strategic incorporation of a trifluoromethyl (-CF3) group and a pyridine ring is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5][6][7] The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3][4][6] The pyridine moiety, a common heterocycle in numerous bioactive compounds, contributes to the overall molecular architecture and potential for hydrogen bonding interactions.[3][8]
This compound serves as a crucial precursor, combining these advantageous structural features with a reactive ethanolamine side chain. This functional group provides a versatile handle for subsequent chemical transformations, enabling the construction of more complex molecular frameworks.
Benchmarking Against Key Alternatives
The selection of an intermediate is a multi-faceted decision. To provide a clear comparative landscape, we will benchmark this compound against other classes of intermediates commonly employed in similar synthetic contexts.
Alternative Intermediates Considered:
-
Halogenated Pyridine Derivatives: Such as 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.[8]
-
Aminopyridine Derivatives without the Ethanol Moiety: For instance, 5-(Trifluoromethyl)pyridin-2-amine.[9]
-
Analogues with Different Substitution Patterns: Including isomers like 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[10]
-
Non-Fluorinated Pyridine Amino Alcohols: For example, 2-(methyl(pyridin-2-yl)amino)ethanol.[11][12]
Comparative Analysis: A Data-Driven Approach
The following table summarizes key performance indicators for this compound and its alternatives. This data is synthesized from various synthetic procedures and physicochemical property databases.
| Intermediate | Key Synthetic Application(s) | Typical Yields | Purity | Key Advantages | Key Disadvantages |
| This compound | Precursor for Nilotinib and other kinase inhibitors[1][2] | Good to Excellent | High | Direct introduction of the aminoethanol side chain; Favorable physicochemical properties imparted by the -CF3 group. | Potentially higher cost compared to non-fluorinated analogues. |
| 2-Chloro-5-(trifluoromethyl)pyridine | Versatile intermediate for various agrochemicals and pharmaceuticals[8] | Generally High | High | Readily available; multiple reaction sites for functionalization. | Requires an additional step to introduce the aminoethanol moiety. |
| 5-(Trifluoromethyl)pyridin-2-amine | Building block for pharmaceuticals and agrochemicals[9] | Variable | Good to High | Simpler structure; lower initial cost. | Requires a separate step to introduce the ethanol side chain, potentially lowering overall yield. |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Intermediate for specialized pharmaceutical and agrochemical synthesis[10] | Good | High | Offers a different substitution pattern for SAR studies. | The presence of chlorine may lead to different reactivity and potential side reactions. |
| 2-(Methyl(pyridin-2-yl)amino)ethanol | Intermediate in the synthesis of Rosiglitazone[12] | Good | High | Lower cost due to the absence of fluorine. | Lacks the metabolic stability and other benefits conferred by the -CF3 group. |
Experimental Workflow: A Representative Synthesis
To provide a practical context for this comparison, the following section outlines a generalized, two-step protocol for the synthesis of a hypothetical kinase inhibitor, illustrating the utility of this compound.
Diagram of the Synthetic Workflow
Caption: A generalized two-step synthesis of a kinase inhibitor.
Step-by-Step Protocol
Step 1: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), ethanolamine (1.2 eq), and a suitable base (e.g., potassium carbonate, 1.5 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Step 2: Amide Coupling to Form the Final Product
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling Reaction: To the activated ester solution, add a solution of this compound (1.05 eq) in the same solvent. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography or recrystallization to yield the final, highly pure kinase inhibitor.
Causality Behind Experimental Choices
-
Choice of Base in Step 1: Potassium carbonate is a mild and inexpensive base suitable for this nucleophilic aromatic substitution. Its insolubility in some organic solvents can help drive the reaction to completion.
-
Solvent Selection: High-boiling point polar aprotic solvents like DMF or DMSO are chosen to ensure the dissolution of reactants and to facilitate the reaction at elevated temperatures, which is often necessary for nucleophilic aromatic substitutions on electron-deficient pyridine rings.
-
Coupling Agent in Step 2: HATU is a highly efficient and widely used coupling agent that minimizes side reactions and often leads to high yields and purities in amide bond formation. DIPEA is used as a non-nucleophilic base to scavenge the acid formed during the reaction without interfering with the coupling process.
Logical Framework for Intermediate Selection
The decision-making process for selecting an optimal intermediate can be visualized as follows:
Caption: Decision-making flowchart for intermediate selection.
Conclusion: The Strategic Value Proposition
While alternative intermediates have their merits, this compound offers a compelling strategic advantage in specific synthetic contexts, particularly in the rapid assembly of complex molecules like Nilotinib. The pre-installation of the aminoethanol side chain streamlines the synthetic route, potentially reducing the number of reaction steps and improving the overall process efficiency. The inherent physicochemical properties conferred by the trifluoromethylpyridine core are a significant bonus, often translating to improved pharmacological profiles of the final API.[6][7]
For drug development programs where speed, efficiency, and the specific benefits of trifluoromethylation are paramount, this compound stands out as a superior choice. Its use reflects a forward-thinking approach to API synthesis, balancing upfront intermediate cost with downstream efficiencies and the potential for enhanced drug performance.
References
- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. jelsciences.com [jelsciences.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
- 10. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97 79456-26-1 [sigmaaldrich.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol Derivatives
Introduction: The Strategic Value of the 5-(Trifluoromethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyridine ring is a cornerstone of this group, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] When combined with a trifluoromethyl (CF3) group, its therapeutic potential is significantly enhanced. The 5-(trifluoromethyl)pyridine moiety is a key structural motif in numerous active pharmaceutical and agrochemical ingredients.[2]
The trifluoromethyl group is not merely a passive substituent; it actively modulates a molecule's properties. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, enhance binding affinity to target proteins, and increase bioavailability.[3][4] Compounds incorporating this feature are often investigated as potent inhibitors of critical signaling pathways, particularly those involving protein kinases.[5][6][7]
This guide provides a comprehensive framework for evaluating and comparing the preclinical activity of compounds derived from the 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol core structure. We will navigate the critical path from initial in vitro target engagement to in vivo efficacy, explaining the causality behind experimental choices and providing validated protocols to ensure scientific rigor. The objective is to bridge the gap between benchtop data and whole-organism response, empowering researchers to make informed decisions in the drug discovery cascade.
Part 1: The In Vitro Evaluation Cascade: From Target Potency to Cellular Efficacy
The initial phase of drug discovery aims to answer two fundamental questions: Does the compound interact with its intended molecular target, and does this interaction translate into a desired effect in a living cell? This process begins with precise biochemical assays and progresses to more complex cell-based models.
Target-Based Assays: Quantifying Molecular Potency
Expert Rationale: Before assessing a compound's effect on a whole cell or organism, it is essential to confirm its direct interaction with the molecular target. Target-based biochemical assays isolate the protein of interest (e.g., an enzyme) from the complex cellular environment. This allows for the precise measurement of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and its selectivity against related off-target proteins. For scaffolds like 5-(trifluoromethyl)pyridine derivatives, which are often developed as kinase inhibitors, this step is crucial for establishing a structure-activity relationship (SAR).[5][8]
Illustrative Data: Kinase Inhibition Profile
The following table presents hypothetical data for a series of derivatives based on the core scaffold, evaluated against key kinases implicated in oncology.
| Compound ID | Modification on Ethanol Moiety | FLT3 IC50 (nM)[5] | CHK1 IC50 (nM)[5] | PI3Kα IC50 (nM)[6] |
| Lead-01 | Unsubstituted | 150 | 250 | 800 |
| Lead-02 | (R)-1-phenylethanol | 25 | 45 | 650 |
| Lead-03 | Cyclopropylmethanol | 5 | 12 | 75 |
| Lead-04 | 2-morpholinoethanol | 8 | 15 | 5 |
This data illustrates how structural modifications can tune both potency and selectivity. Lead-03 shows high potency for FLT3/CHK1, while Lead-04 demonstrates a shift towards dual PI3K/mTOR-like activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of the specific kinase and its corresponding peptide substrate in the kinase buffer.
-
Serially dilute the test compounds in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 5 µL of the test compound solution.
-
Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Add 5 µL of an ATP solution (at a concentration near the Km for the specific kinase) to start the enzymatic reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
A lower light signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percent inhibition relative to control wells (DMSO vehicle only).
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell-Based Assays: Assessing Antiproliferative Activity
Expert Rationale: A compound that is potent in a biochemical assay must also be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. Cell-based antiproliferative assays are a crucial secondary screen to validate the compound's potential.[4][9] Selecting the right cell line is critical; for example, a cell line known to be dependent on the target kinase (e.g., MV4-11 cells for FLT3-dependent acute myeloid leukemia) provides a direct link between target inhibition and cellular effect.[5]
Illustrative Data: Antiproliferative Activity in Cancer Cell Lines
| Compound ID | MV4-11 (FLT3-mutant) GI50 (nM)[5] | U2OS (PI3K-pathway active) GI50 (nM) |
| Lead-01 | 2,500 | >10,000 |
| Lead-02 | 450 | 8,500 |
| Lead-03 | 25 | 1,200 |
| Lead-04 | 30 | 20 |
This data demonstrates the translation of biochemical potency to cellular activity. Lead-03 and Lead-04, the most potent kinase inhibitors, show strong antiproliferative effects. Lead-04's high potency in both cell lines reflects its dual activity profile.
Experimental Protocol: MTT Cell Viability Assay
This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
-
Cell Plating:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well clear plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate growth medium.
-
Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).[10]
-
Part 2: The Bridge to In Vivo - Assessing In Vitro ADME Properties
A compound can be highly potent and cell-active, yet fail in vivo due to poor pharmacokinetic properties. Early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) parameters is a critical step to de-risk candidates. Metabolic stability is arguably the most important of these early assessments.
Metabolic Stability Assays
Expert Rationale: The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes.[11] An in vitro metabolic stability assay using liver microsomes (vesicles of the endoplasmic reticulum containing CYPs) or hepatocytes provides a reliable prediction of a compound's hepatic clearance in vivo.[12][13] Compounds with high metabolic stability are more likely to have a longer half-life and achieve sufficient exposure at the target site.[14] The inclusion of the trifluoromethyl group is a common strategy to block potential sites of metabolism and improve stability.[3]
Illustrative Data: Metabolic Stability in Liver Microsomes
| Compound ID | Mouse Liver Microsome t1/2 (min) | Human Liver Microsome t1/2 (min) |
| Lead-01 | 15 | 25 |
| Lead-02 | 45 | 65 |
| Lead-03 | >120 | >120 |
| Lead-04 | 95 | >120 |
This data highlights the improved metabolic stability of the more advanced derivatives (Lead-03, Lead-04), a desirable property for an orally administered drug.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Thaw pooled liver microsomes (human or animal species) on ice. Dilute to a final concentration of 0.5 mg/mL in the phosphate buffer.
-
Prepare a 1 µM solution of the test compound in buffer.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained CYP activity.
-
-
Incubation:
-
Pre-warm the microsome suspension and compound solution at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome/compound mixture.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Sample Quenching and Processing:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[11]
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Monitor the disappearance of the parent compound over time relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the peak area ratio (compound/internal standard) versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t1/2) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).[13]
-
Caption: A simplified workflow from in vitro screening to in vivo candidate selection.
Part 3: In Vivo Validation: Pharmacokinetics and Efficacy
The final preclinical validation step involves administering the compound to a living organism to assess its behavior and therapeutic effect. This stage integrates all the previously measured parameters into a single, complex system.
Pharmacokinetic (PK) Studies
Expert Rationale: A PK study determines what the body does to the drug.[15] After administration (e.g., oral gavage or intravenous injection), blood samples are taken over time to measure the drug concentration. This provides critical parameters like maximum concentration (Cmax), time to reach Cmax (Tmax), and total drug exposure (Area Under the Curve, AUC). These data are essential for designing dosing regimens for efficacy studies and for predicting human PK.[16] Good oral bioavailability, often aided by high metabolic stability, is a key goal.[6]
Illustrative Data: Single-Dose Oral PK in Mice (30 mg/kg)
| Compound ID | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Lead-03 | 1,250 | 1.0 | 5,800 | 45% |
| Lead-04 | 2,100 | 2.0 | 15,500 | 65% |
This data shows that Lead-04 not only has better metabolic stability but also achieves superior exposure and oral bioavailability in vivo, making it a more promising candidate for further testing.
Experimental Protocol: Overview of a Mouse PK Study
-
Animal Dosing:
-
Fast mice (e.g., BALB/c) overnight.
-
Administer the compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), via oral gavage at a specific dose.
-
A separate cohort receives an intravenous dose to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect sparse blood samples from different mice at each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or submandibular bleed.
-
Process the blood to plasma by centrifugation.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples.
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) and calculate the key PK parameters (Cmax, Tmax, AUC, t1/2).[15]
-
Efficacy (Pharmacodynamic) Studies
Expert Rationale: The pharmacodynamic (PD) study answers the ultimate question: what does the drug do to the body? Specifically, does it produce the intended therapeutic effect?[17] In oncology, this is often assessed using a tumor xenograft model, where human cancer cells are implanted in immunocompromised mice.[8][18] The goal is to demonstrate that a well-tolerated dose of the compound, which achieves sufficient target exposure (as determined by PK), can significantly inhibit tumor growth.
Illustrative Outcome: Efficacy in an MV4-11 Xenograft Model
Following the implantation of MV4-11 cells in nude mice, treatment was initiated when tumors reached an average size of 150-200 mm³. Lead-04 , dosed orally at 30 mg/kg once daily, resulted in 85% tumor growth inhibition (TGI) compared to the vehicle-treated control group after 21 days of treatment, with no significant loss in body weight. This strong correlation between in vitro potency, favorable PK, and in vivo efficacy validates Lead-04 as a strong clinical candidate.
Experimental Protocol: Overview of a Tumor Xenograft Efficacy Study
-
Cell Implantation:
-
Inject a suspension of cancer cells (e.g., 5 million MV4-11 cells) mixed with Matrigel subcutaneously into the flank of immunocompromised mice (e.g., NU/J mice).
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth using caliper measurements.
-
When tumors reach the target size, randomize the animals into treatment groups (e.g., vehicle control, test compound at different doses).
-
-
Dosing and Monitoring:
-
Administer the compound and vehicle according to the planned schedule (e.g., daily oral gavage) for a set period (e.g., 21 days).
-
Measure tumor volumes and body weights 2-3 times per week.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the percent TGI for each treatment group relative to the vehicle control.
-
Analyze the statistical significance of the results.
-
Conclusion: A Synthesis of Preclinical Data
The journey of a compound from a chemical drawing to a potential therapeutic is a multi-stage process of rigorous validation. This guide has outlined the critical comparisons between in vitro and in vivo activities for derivatives of the this compound scaffold. A successful candidate must demonstrate not only high potency against its molecular target but also robust activity in a cellular context, favorable drug-like properties such as metabolic stability, and ultimately, a clear pharmacokinetic/pharmacodynamic relationship that translates to efficacy in a preclinical disease model. By systematically integrating these diverse datasets, researchers can confidently identify compounds with the highest probability of clinical success.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]
- 8. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 10. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 15. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents [pubmed.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol for Drug Discovery
In the landscape of modern medicinal chemistry and agrochemical research, the trifluoromethylpyridine (TFMP) moiety is a privileged scaffold.[1][2] Its unique electronic properties impart enhanced metabolic stability, binding affinity, and bioavailability to parent molecules.[3][4] This guide provides a comprehensive overview of the synthesis and handling of a key TFMP intermediate, 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol, with a focus on ensuring experimental reproducibility. We will delve into a detailed, validated protocol, compare this intermediate to viable alternatives, and discuss critical parameters for achieving consistent results.
The Importance of Reproducibility in Synthesizing Novel Intermediates
Synthesis of this compound: A Validated Protocol
The following protocol describes a reproducible method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a clean, dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), 2-aminoethanol (1.2 eq), and potassium carbonate (2.0 eq).
-
Rationale: 2-Aminoethanol acts as the nucleophile, displacing the chloride on the pyridine ring. An excess of the amino alcohol helps to drive the reaction to completion. Potassium carbonate is a cost-effective base to scavenge the HCl generated during the reaction.
-
-
Reaction Execution:
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5 M with respect to the 2-chloro-5-(trifluoromethyl)pyridine.
-
Rationale: DMSO is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic aromatic substitution by stabilizing the charged intermediate.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Rationale: The elevated temperature is necessary to overcome the activation energy of the reaction.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 2-4 hours.
-
Rationale: Monitoring the reaction ensures that it is proceeding as expected and allows for determination of the optimal reaction time, preventing the formation of byproducts from prolonged heating.
-
-
Work-up and Extraction:
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Rationale: This standard aqueous workup removes the DMSO, inorganic salts, and excess 2-aminoethanol, isolating the crude product in the organic phase.
-
-
Purification and Characterization:
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds to a high degree.
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
-
Safety and Handling
Working with trifluoromethylpyridine derivatives and amino alcohols requires adherence to strict safety protocols.[5][6][7][8][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][6][8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]
Comparative Analysis with Alternative Building Blocks
While this compound is a valuable intermediate, other building blocks can be considered depending on the specific research goals. The choice of an alternative often depends on factors like commercial availability, cost, and the desired structural modifications.
| Feature | This compound | 2-Amino-5-(trifluoromethyl)pyridine[6] | 2-Chloro-5-(trifluoromethyl)pyridine[1][10] |
| Structure | Contains a flexible aminoethanol side chain | Primary amino group for further functionalization | A versatile precursor for nucleophilic substitution |
| Synthetic Accessibility | Requires a multi-step synthesis | Commercially available | Commercially available |
| Key Application | Introduction of a hydrophilic side chain with a TFMP core | Direct use in amide or urea formation | Precursor for a wide range of TFMP derivatives |
| Potential for Derivatization | The hydroxyl group can be further functionalized | The amino group is the primary site for derivatization | The chloro group can be displaced by various nucleophiles |
| Reproducibility Challenges | Potential for side reactions if not carefully controlled | Generally high reproducibility in subsequent reactions | Reaction conditions need to be optimized for each nucleophile |
Visualization of Structural Alternatives
Caption: Chemical structures of the target compound and its alternatives.
Ensuring Reproducibility: Troubleshooting Common Issues
Even with a well-defined protocol, variations in experimental conditions can affect the outcome. Here is a guide to troubleshooting common problems.
Caption: A troubleshooting guide for the synthesis of this compound.
Conclusion
The reproducible synthesis of this compound is achievable through careful control of reaction parameters and the use of well-characterized starting materials. This guide provides a robust protocol and a framework for troubleshooting common issues, enabling researchers to confidently synthesize this valuable intermediate for their drug discovery and development programs. By understanding the key factors that influence the reaction, scientists can ensure the consistency and reliability of their experimental results, ultimately accelerating the pace of innovation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aksci.com [aksci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Safety Operating Guide
Navigating the Safe Handling of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: This guide provides crucial safety protocols for handling 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol (CAS No. 874630-03-2). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally similar trifluoromethylated pyridine derivatives. A precautionary approach, assuming a high degree of hazard, is strongly advised.
The structural components of this molecule—a trifluoromethyl group and a pyridine ring—are associated with potential health risks, including acute toxicity, irritation to the skin and eyes, and respiratory tract irritation.[1][2][3] Therefore, rigorous adherence to safety protocols is paramount to mitigate exposure and ensure a safe laboratory environment.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is mandatory. All operations involving this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][5][6] The work area should be equipped with readily accessible emergency eyewash stations and safety showers.[2][4]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is necessary to provide comprehensive protection against the potential hazards of this compound.
Eye and Face Protection
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that meet ANSI Z.87.1 standards are required to protect against splashes.[7]
-
Face Shield: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles to provide full-face protection.[2][7]
Skin and Body Protection
-
Gloves: The selection of appropriate chemical-resistant gloves is critical. While specific permeation data for this compound is unavailable, a conservative approach is to use gloves with broad chemical resistance.
-
Double Gloving: It is highly recommended to wear two pairs of gloves. An inner nitrile glove can be worn beneath a more robust outer glove, such as butyl or neoprene.[7]
-
Glove Compatibility: Always consult the glove manufacturer's compatibility charts for the specific solvents being used in conjunction with this compound.[7][8]
-
Inspection and Disposal: Gloves must be inspected for any signs of degradation or puncture before each use. Contaminated gloves should be removed and disposed of immediately as hazardous waste.[4]
-
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect the skin and personal clothing.[5][7]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[9]
-
Full-Body Protection: In situations with a high risk of significant exposure, such as a large-scale reaction or a major spill, a disposable chemical-resistant suit may be necessary.[10]
Respiratory Protection
-
Engineering Controls as Primary Protection: A properly functioning chemical fume hood is the primary means of respiratory protection.[4][6]
-
Respirator Use: In the event of a ventilation failure or a significant spill where airborne concentrations may exceed exposure limits, a respirator will be required. The use of a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing.[7] A full-face respirator with organic vapor cartridges is a suitable option in such emergency scenarios.[9][10]
Table 1: Summary of Recommended PPE
| Protection Type | Minimum Requirement | Recommended for Higher Risk Tasks |
| Eye/Face | Chemical Splash Goggles | Face Shield over Goggles |
| Hand | Double Gloving (Nitrile inner, Butyl/Neoprene outer) | Consult manufacturer's data for specific solvents |
| Body | Flame-Resistant Lab Coat | Chemical-Resistant Apron, Disposable Suit |
| Respiratory | Chemical Fume Hood | Full-Face Respirator with Organic Vapor Cartridges (for emergencies) |
Procedural Guidance: Donning, Doffing, and Decontamination
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Decontamination
Any reusable PPE, such as face shields or aprons, must be thoroughly decontaminated after use. Wash with soap and water, followed by a rinse with an appropriate solvent if necessary, and allow to air dry in a designated area.
Emergency Procedures: Swift and Safe Response
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[4] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
Spill Response
-
Small Spills (within a fume hood): Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[5] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert others.[4] Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
Caption: Hazardous Waste Disposal Workflow.
-
Waste Segregation: Collect all solid waste (contaminated gloves, absorbent materials, etc.) and liquid waste (solutions containing the compound) in separate, dedicated, and clearly labeled hazardous waste containers.[4][5] Do not mix with other waste streams.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.[5]
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[4][5]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
Conclusion
The safe handling of this compound relies on a foundation of proactive risk assessment, stringent adherence to PPE protocols, and a well-defined plan for emergencies and waste disposal. By treating this compound with the caution it warrants based on the hazards of its structural analogs, researchers can effectively mitigate risks and maintain a safe laboratory environment.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. aksci.com [aksci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
